molecular formula C10H8N2O2S B1381815 Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate CAS No. 1809268-33-4

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Cat. No.: B1381815
CAS No.: 1809268-33-4
M. Wt: 220.25 g/mol
InChI Key: DTCFYORGOSQJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a pyridine-thiazole hybrid compound of high interest in medicinal chemistry and drug discovery research. This structural motif is consistently identified as a promising scaffold in the development of novel therapeutic agents. Pyridine-thiazole hybrids have demonstrated significant and selective cytotoxic activity against a broad panel of human tumor cell lines, including carcinomas of the colon, breast, and lung, as well as glioblastoma and leukemia . Research indicates that the mechanism of action for such hybrids may be related to inducing genetic instability in cancer cells; their cytotoxic effects can be significantly reduced by pre-incubation with a PARP1 inhibitor (Fluzaparib), suggesting a potential role in targeting DNA integrity . Furthermore, structurally related molecules have shown potent antimicrobial properties, including excellent activity against the M. tuberculosis H37Rv strain, with MIC values as low as 0.98 µg/mL, positioning them as valuable starting points for new antimycobacterial agents . The molecular architecture of this compound class often features an intramolecular chalcogen bond (S⋯N), which can influence the overall conformation and potentially its interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-3-2-7(6-12-8)9-11-4-5-15-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCFYORGOSQJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, properties, and applications of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate, a critical heteroaryl scaffold in medicinal chemistry.

Executive Summary

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a bi-heteroaryl building block characterized by a pyridine core substituted with a thiazole ring at the C5 position and a methyl ester at the C2 position. This specific regioisomer serves as a vital intermediate in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and metal-coordinating ligands. Its structural rigidity and nitrogen-rich profile make it an ideal scaffold for fragment-based drug discovery (FBDD), offering distinct vectors for hydrogen bonding and pi-stacking interactions.

Chemical Identity & Properties

PropertyDetail
Systematic Name Methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate
Common Name Methyl 5-(2-thiazolyl)picolinate
CAS Number (Acid) 1174322-64-5 (Refers to 5-(thiazol-2-yl)pyridine-2-carboxylic acid; Ester is a derivative)
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
SMILES COC(=O)C1=NC=C(C=C1)C2=NC=CS2
InChIKey (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N
LogP (Calc) 1.82 ± 0.4
PSA 68.4 Ų
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water

Note on CAS Registry: While the carboxylic acid form (CAS 1174322-64-5) is the primary cataloged entity, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of more complex pharmaceutical ingredients.

Synthetic Methodologies

The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically employs transition-metal-catalyzed cross-coupling reactions. The high electron-deficiency of the pyridine ring at C5 requires robust catalytic systems.

Method A: Stille Cross-Coupling (Primary Route)

This method offers high regioselectivity and functional group tolerance, making it the standard for lab-scale synthesis.

  • Reagents: Methyl 5-bromopicolinate, 2-(Tributylstannyl)thiazole.

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Solvent: Toluene or DMF (anhydrous).

  • Conditions: 90–110°C, 12–18 hours, Inert Atmosphere (N₂/Ar).

Protocol:

  • Charge: In a flame-dried Schlenk flask, combine Methyl 5-bromopicolinate (1.0 eq) and 2-(Tributylstannyl)thiazole (1.1 eq).

  • Solvate: Add anhydrous Toluene (0.1 M concentration). Degas by bubbling Nitrogen for 15 minutes.

  • Catalyze: Add Pd(PPh₃)₄ (0.05 eq) quickly against a counter-flow of Nitrogen.

  • React: Heat the mixture to reflux (110°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with KF solution (sat. aq) to remove tin byproducts. Filter through Celite.

  • Purification: Flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

Method B: Negishi Coupling (Alternative)

Preferred for larger scales to avoid toxic organotin byproducts, though it requires strict anhydrous conditions.

  • Reagents: Methyl 5-bromopicolinate, 2-Thiazolylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(dppf)Cl₂ · DCM.

  • Conditions: THF, 60°C, 4–8 hours.

Visual Synthesis Workflow

Synthesis Start1 Methyl 5-bromopicolinate (Electrophile) Catalyst Pd(PPh3)4 Toluene, 110°C Start1->Catalyst Start2 2-(Tributylstannyl)thiazole (Nucleophile) Start2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate  Coupling Product Methyl 5-(thiazol-2-yl) pyridine-2-carboxylate Intermediate->Product  Reductive Elimination Hydrolysis LiOH / THF:H2O Product->Hydrolysis  Optional Acid 5-(thiazol-2-yl) pyridine-2-carboxylic acid (CAS 1174322-64-5) Hydrolysis->Acid

Figure 1: Synthetic pathway via Stille Coupling and optional hydrolysis to the acid form.[2][3][4][5][6]

Applications in Drug Discovery[4][8][9]

Kinase Inhibition (CDK/PI3K)

The 5-(thiazol-2-yl)pyridine scaffold is a bioisostere for bi-aryl systems found in many kinase inhibitors.

  • Mechanism: The nitrogen atoms in the pyridine and thiazole rings serve as hydrogen bond acceptors for the hinge region of kinase ATP-binding pockets.

  • Vector: The C2-ester provides a handle for further diversification (e.g., conversion to an amide or alcohol) to access the solvent-exposed regions of the protein.

Metal Coordination Ligands

The proximity of the pyridine nitrogen (N1) and the thiazole nitrogen (N3') allows this molecule to act as an N,N-bidentate ligand.

  • Utility: Synthesis of Ruthenium or Iridium complexes for photoredox catalysis or metallodrugs.

  • Geometry: Forms stable 5-membered chelate rings with transition metals.

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Use eye wash station if contact occurs.
Environmental H412: Harmful to aquatic life.Dispose of contents/container to approved waste plant.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

References

  • ChemicalBook. (n.d.). 5-(thiazol-2-yl)pyridine-2-carboxylic acid Product Description (CAS 1174322-64-5).[7][8][9][10] Retrieved from

  • PubChem. (n.d.). Methyl thiazole-2-carboxylate (Related Structure Analysis). National Library of Medicine. Retrieved from

  • Guide to Pharmacology. (n.d.). Kinase Inhibitor Scaffolds and SMILES Search. IUPHAR/BPS. Retrieved from

  • CymitQuimica. (n.d.). 5-(Thiazol-2-yl)pyridine-2-carboxylic acid CAS 1174322-64-5.[7][8][9][10] Retrieved from

Sources

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a molecule incorporating both pyridine and thiazole rings, it serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents and functional materials.

Physicochemical Properties and Structural Elucidation

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a bifunctional heterocyclic compound. The structure consists of a pyridine ring substituted at the 5-position with a thiazole ring (linked via its 2-position) and a methyl ester group at the 2-position of the pyridine. This arrangement provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

The parent carboxylic acid, 5-(Thiazol-2-yl)picolinic acid, has a reported molecular formula of C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol .[1] The methyl ester derivative is formed by the replacement of the acidic proton with a methyl group. Based on this, the molecular properties are derived as follows:

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂SCalculated
Molecular Weight 220.25 g/mol Calculated
IUPAC Name Methyl 5-(thiazol-2-yl)picolinateIUPAC Nomenclature
Parent Acid (CAS) 1174322-64-5ChemScene[1]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Synthesis and Purification

The synthesis of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester can be achieved through several established cross-coupling methodologies. A common and effective approach is the Suzuki or Stille coupling, which involves the reaction of a halogenated pyridine derivative with a thiazole-boronic acid (or stannane) derivative.

Proposed Synthetic Workflow: Suzuki Coupling

This protocol outlines a plausible and robust method for the synthesis, predicated on common laboratory practices for cross-coupling reactions. The causality for this choice rests on the high functional group tolerance and generally high yields of Suzuki couplings for heteroaromatic systems.

G cluster_0 Preparation of Starting Materials cluster_1 Suzuki Coupling Reaction cluster_2 Work-up and Purification A Methyl 5-bromopicolinate C Mix A and B in a solvent (e.g., Dioxane/Water) A->C B Thiazole-2-boronic acid B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄) and a Base (e.g., Na₂CO₃) C->D E Heat reaction mixture under inert atmosphere (e.g., N₂ or Ar) D->E F Aqueous Work-up: Extract with organic solvent (e.g., EtOAc) E->F G Dry organic layer (e.g., Na₂SO₄) and concentrate F->G H Purify by column chromatography (Silica gel) G->H I 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester H->I

Caption: Proposed Suzuki coupling workflow for synthesis.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 5-bromopicolinate (1.0 eq), thiazole-2-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). To this suspension, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

Structural confirmation of the synthesized 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is critical. The following techniques provide a self-validating system for characterization.

TechniqueExpected Results
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- Distinct aromatic protons for both the pyridine and thiazole rings. The pyridine protons would appear as doublets and a doublet of doublets in the 7.5-9.0 ppm region. The thiazole protons would appear as doublets around 7.5-8.0 ppm.
¹³C NMR - A signal for the ester carbonyl carbon (~165 ppm).- A signal for the methyl carbon (~52 ppm).- Distinct signals for the aromatic carbons of the pyridine and thiazole rings in the 120-155 ppm range.
Mass Spec (ESI-MS) - A prominent molecular ion peak [M+H]⁺ at m/z 221.03.
FTIR - A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹.- Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.

Applications in Drug Development and Medicinal Chemistry

The pyridine-thiazole heterocyclic scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This is due to its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.

Role as a Synthetic Intermediate

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a key intermediate for synthesizing more complex molecules.[2][3][4] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide array of amides. Alternatively, the nitrogen on the pyridine ring and the sulfur and nitrogen on the thiazole ring can act as ligands for metal complexes.[5]

G A 5-(Thiazol-2-yl)pyridine- 2-carboxylic acid methyl ester B Hydrolysis (e.g., LiOH) A->B C 5-(Thiazol-2-yl)picolinic acid B->C D Amide Coupling (e.g., HATU, Amine) C->D E Bioactive Amide Derivatives (e.g., Enzyme Inhibitors) D->E

Caption: Pathway from the ester to bioactive amides.

Therapeutic Potential of Related Scaffolds
  • Anticancer Activity: Many pyridine and thiazole hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, liver, and prostate cancers.[6][7] The mechanism often involves the inhibition of key signaling proteins like kinases.

  • Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8]

  • Antimicrobial Properties: The condensed heterocyclic systems containing pyridine and thiazole moieties have been explored for the development of new antimicrobial agents.[9]

The structural motif present in 5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester makes it a prime candidate for library synthesis in high-throughput screening campaigns aimed at discovering new drug leads.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place, sealed tightly in its container.

Consult the Safety Data Sheet (SDS) for the most detailed and specific safety information.

Conclusion

5-(Thiazol-2-yl)pyridine-2-carboxylic acid methyl ester is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its robust synthesis, versatile functional handles, and the proven biological relevance of its core pyridine-thiazole scaffold make it a compound of high interest for researchers in drug discovery and materials science. The analytical data derived from its structure provides a clear pathway for its unambiguous identification and characterization.

References

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (2020, November 30). Retrieved from [Link]

  • ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester - Semantic Scholar. (2019, July 16). Retrieved from [Link]-pyridine-2-carboxylic-acid-methyl-Kadir-Mansor/5d057161b17b203c9657b073e51276a74b1267bf)

  • 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | C12H12N2O2S - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). Retrieved from [Link]

  • Pyridine-2-carboxylic acid methyl ester | 2459-07-6 - J&K Scientific LLC. (2025, April 24). Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. (2016, January 4). Retrieved from [Link]

  • Pyridine-2-carboxylic acid thiazol-2-ylamide | C9H7N3OS - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - Veeprho. (n.d.). Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (2021, November 25). Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30). Retrieved from [Link]

  • Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

  • WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents. (n.d.).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - MDPI. (2022, November 22). Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2024, June 30). Retrieved from [Link]

Sources

Thiazole-Pyridine Hybrids: Engineering the Next Generation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiazole-Pyridine Hybrid Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Power of Hybridization

In the landscape of modern medicinal chemistry, "molecular hybridization"—the fusion of two distinct pharmacophores into a single entity—remains a dominant strategy for overcoming drug resistance and improving selectivity. Among these, the thiazole-pyridine hybrid has emerged as a "privileged scaffold," particularly in oncology.

This guide dissects the technical utility of this scaffold, moving beyond basic structural descriptions to analyze the causality of its success. We focus on the synergistic electronic properties that allow these hybrids to function as potent ATP-competitive kinase inhibitors, exemplified by the FDA-approved drug Alpelisib (Piqray) .

Strategic Significance: Why Thiazole-Pyridine?

The thiazole and pyridine rings are not merely structural spacers; they are active participants in ligand-target binding.

  • The Thiazole Core: Acts as a bioisostere of the imidazole ring found in purines (ATP). The nitrogen atom (N3) and the sulfur atom (S1) create a unique electronic distribution that facilitates hydrogen bonding, particularly in the "hinge region" of kinase domains.

  • The Pyridine Ring: Provides a rigid, planar platform that can be substituted to probe hydrophobic affinity pockets. Its basic nitrogen can serve as a hydrogen bond acceptor or interact with water networks within the active site.

  • The Hybrid Advantage: Linking these two heterocycles creates a bi-aryl system with defined rotational barriers. This pre-organizes the molecule into a conformation that minimizes the entropic penalty upon binding to the protein target.

Therapeutic Case Study: Alpelisib (Piqray)

Validating the Scaffold in Clinical Practice

Alpelisib , approved for PIK3CA-mutated breast cancer, is the definitive proof-of-concept for this scaffold. It is not just a random assembly; it is a precision-engineered molecule where the thiazole-pyridine core drives selectivity for the PI3K


 isoform.
Mechanism of Action & Binding Topology

Alpelisib functions as an ATP-competitive inhibitor. Its efficacy is derived from specific molecular interactions orchestrated by the hybrid scaffold:

  • Hinge Binding: The 2-aminothiazole moiety forms the primary anchor, donating and accepting hydrogen bonds with Val851 in the ATP-binding hinge region.[1]

  • Affinity Pocket: The pyridine ring (substituted with a trifluoromethyl group) extends deep into the affinity pocket. The electron-withdrawing

    
     group interacts with Lys802, a residue critical for potency.
    
  • Isoform Selectivity: The geometry of the thiazole-pyridine bond orients the rest of the molecule (a prolinamide tail) towards the solvent interface, interacting with Gln859, a residue non-conserved in other PI3K isoforms, thereby granting high selectivity for the alpha isoform.[2]

Visualization: Alpelisib Interaction Network

Alpelisib_Binding Alpelisib Alpelisib (Ligand) Val851 Val851 (Hinge Region) Alpelisib->Val851 H-Bond (2-Aminothiazole) Lys802 Lys802 (Affinity Pocket) Alpelisib->Lys802 Electrostatic (Pyridine-CF3) Gln859 Gln859 (Selectivity Filter) Alpelisib->Gln859 H-Bond (Prolinamide) Water Solvent Network Alpelisib->Water Solvent Exposure

Caption: Interaction map of Alpelisib within the PI3K


 active site. The thiazole-pyridine core bridges the Hinge and Affinity regions.

Synthetic Architecture: The Hantzsch Protocol

From Theory to Bench

While cross-coupling reactions (Suzuki-Miyaura) are useful for functionalization, the Hantzsch Thiazole Synthesis remains the most robust method for constructing the core thiazole-pyridine skeleton. It is atom-economical and scalable.

Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

This protocol yields a versatile intermediate where the pyridine is at the C4 position of the thiazole.

Reagents:

  • Precursor A: 2-Bromo-1-(pyridin-2-yl)ethanone (Alpha-haloketone).

  • Precursor B: Thiourea.[3][4][5]

  • Solvent: Ethanol (Absolute).

  • Base: 2M NaOH (for workup).

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(pyridin-2-yl)ethanone (5.0 mmol, 1.0 equiv) in 20 mL of ethanol.

  • Addition: Add thiourea (5.1 mmol, 1.02 equiv) to the stirring solution. The slight excess ensures complete consumption of the bromoketone.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 70°C (or gentle reflux) for 2 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting bromoketone spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Filtration: Filter the solid precipitate under vacuum. Wash the filter cake with cold acetone (2 x 10 mL) to remove unreacted starting materials and non-polar impurities.

  • Free Basing (Critical Step): The solid is the HBr salt. To obtain the active amine:

    • Suspend the solid in 25 mL of 2M NaOH . Stir for 15 minutes.

    • Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water if necessary, though the crude purity is often >95%.

Yield Expectation: 55–65% as an off-white solid.

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Workflow Start Start: Pyridyl-Bromoketone + Thiourea Reflux Reflux (EtOH, 70°C, 2h) Cyclocondensation Start->Reflux Filter Filtration & Acetone Wash (Isolates HBr Salt) Reflux->Filter Basify Basify with 2M NaOH (Liberates Free Amine) Filter->Basify Extract Extraction (EtOAc) & Drying Basify->Extract Product Final Product: 4-(Pyridin-2-yl)thiazol-2-amine Extract->Product

Caption: Step-by-step workflow for the Hantzsch synthesis of the pyridine-thiazole core.

Medicinal Chemistry & SAR Insights

When optimizing this scaffold, small structural changes yield profound biological effects.

Structure-Activity Relationship (SAR) Table
Modification SiteChemical ChangeBiological ConsequenceMechanistic Rationale
Thiazole C2

Increased Potency Amide formation creates a donor-acceptor motif ideal for hinge binding (as seen in Alpelisib).
Thiazole C2

Loss of Activity Removes the critical hydrogen bond donor required for kinase hinge interaction.
Pyridine C3/C5

Increased Potency Electron-withdrawing groups increase lipophilicity and target hydrophobic affinity pockets.
Linkage Position 4-(Pyridin-2-yl) vs 4-(Pyridin-3-yl)Variable Alters the vector of the pyridine nitrogen. 2-yl is often preferred for chelation or specific H-bonding networks.
Electronic Tuning

The pyridine ring is electron-deficient. Attaching it to the electron-rich thiazole ring (at C4 or C5) creates a "push-pull" system.

  • Substitution at Pyridine: Adding an electron-withdrawing group (EWG) like

    
     or 
    
    
    
    on the pyridine ring lowers the
    
    
    of the pyridine nitrogen, reducing non-specific binding to unrelated proteins and improving metabolic stability against oxidation.

References

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation.[6] Bioorganic & Medicinal Chemistry Letters.[7] Link

  • Taurins, A., & Blaga, A. (1970). Synthesis of pyridyl- and quinolyl-substituted 2-aminothiazoles. Journal of Heterocyclic Chemistry. Link

  • Mishra, C. B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Journal of Infection and Public Health. Link

  • BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide.[3]Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

Sources

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate , a specific bi-heteroaryl building block used in medicinal chemistry.

Part 1: Executive Summary & Identification

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate is a synthetic intermediate belonging to the class of pyridine-thiazole hybrids . These scaffolds are critical in drug discovery, particularly for designing kinase inhibitors (e.g., CDK, PI3K, or ALK inhibitors) where the bi-heteroaryl system provides a rigid framework for orienting hydrogen-bond donors/acceptors within an enzyme's active site.

While the specific methyl ester is often a catalog intermediate, its parent acid and related derivatives are well-documented in pharmaceutical patents.

Chemical Identity
PropertyDetail
Systematic Name Methyl 5-(1,3-thiazol-2-yl)pyridine-2-carboxylate
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Parent Acid CAS 1174322-64-5 (5-(Thiazol-2-yl)pyridine-2-carboxylic acid)
PubChem CID Not explicitly indexed as a standalone entry.[1][2][3][4] (Refer to Parent Acid or CAS 1174322-64-5)
SMILES COC(=O)C1=NC=C(C2=NC=CS2)C=C1
InChI Key (Calculated) JPLBTJAWEGTCAW-UHFFFAOYSA-N (Isomer dependent)
Core Scaffold 2,5-Disubstituted Pyridine linked to a 2-Thiazole

Part 2: Synthetic Methodologies

The synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate typically follows transition-metal-catalyzed cross-coupling reactions. The high electron deficiency of the pyridine ring at the 2-position (ester) and the 5-position (thiazole) makes Stille or Negishi couplings the most reliable protocols.

Primary Route: Stille Cross-Coupling

This method couples a 5-halopicolinate with a 2-stannylthiazole. It is preferred for its tolerance of the ester functional group and high yields.

  • Reagents: Methyl 5-bromopicolinate + 2-(Tributylstannyl)thiazole.

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Solvent: Toluene or 1,4-Dioxane (Reflux).

  • Mechanism: Oxidative addition of Pd(0) to the bromopyridine, transmetallation with the stannylthiazole, and reductive elimination to form the C-C bond.

Alternative Route: Negishi Coupling

Uses organozinc reagents, which are more reactive but moisture-sensitive.

  • Reagents: Methyl 5-bromopicolinate + 2-Thiazolylzinc bromide.

  • Catalyst: Pd(dppf)Cl₂.

  • Advantage: Avoids toxic tin byproducts (Sn) typical of Stille coupling.

Synthesis Workflow Diagram

Synthesis SM1 Methyl 5-bromopicolinate (Electrophile) Int Pd(II) Intermediate (Oxidative Addition) SM1->Int Oxidative Addn SM2 2-(Tributylstannyl)thiazole (Nucleophile) SM2->Int Transmetallation Cat Pd(PPh3)4 Catalyst Toluene, Reflux Int->Cat Reductive Elim Prod Methyl 5-(thiazol-2-yl) pyridine-2-carboxylate Int->Prod Product Formation

Figure 1: Palladium-catalyzed Stille coupling pathway for the synthesis of the target bi-heteroaryl ester.[2][3]

Part 3: Biological Potential & Applications[6]

This molecule serves as a "privileged structure" in medicinal chemistry. The specific arrangement of the nitrogen atoms allows for bidentate chelation or specific hydrogen bonding patterns in protein active sites.

Kinase Inhibition (Oncology)

The pyridine-thiazole motif is a bioisostere of the biphenyl or bi-pyridine systems found in many FDA-approved kinase inhibitors.

  • Mechanism: The nitrogen on the thiazole and the nitrogen on the pyridine can act as H-bond acceptors for the "hinge region" of kinases (e.g., CDK4/6, MET, or VEGFR).

  • Modification: The methyl ester at position 2 is typically hydrolyzed to the acid and then coupled to an amine to form an amide . This amide tail often extends into the solvent-exposed region of the enzyme, improving solubility and selectivity.

Fragment-Based Drug Design (FBDD)
  • Ligand Efficiency: With a molecular weight of ~220 Da, this molecule is an ideal "fragment." It has high ligand efficiency (LE), meaning it binds tightly relative to its small size.

  • Vector Growth: The ester group provides a clear vector for growing the molecule to capture additional interactions without disrupting the core binding mode.

Part 4: Handling & Safety Data

As a laboratory chemical, it should be treated with standard precautions for organic esters and heteroaromatics.

Hazard ClassClassificationHandling Protocol
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Irritation Category 2A (H319)Use safety goggles; flush with water for 15 min if exposed.
STOT-SE Category 3 (H335)Handle in a fume hood to avoid respiratory irritation.
Storage Inert AtmosphereStore at 2-8°C under Argon/Nitrogen (Thiazoles can oxidize).

Self-Validating Protocol:

  • TLC Monitoring: Use 30% EtOAc/Hexane. The product (bi-heteroaryl) will likely be UV-active (bright purple/blue under 254nm) and more polar than the starting bromopyridine.

  • NMR Verification: Look for the diagnostic thiazole doublets (~7.5-8.0 ppm) and the pyridine singlet/doublets. The methyl ester will appear as a sharp singlet at ~4.0 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1174322-64-5 (Parent Acid). Retrieved from [Link]

  • J. A. Joule & K. Mills.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on pyridine-thiazole scaffolds).
  • Eisai R&D Management Co., Ltd.Patents on Condensed Aminodihydrothiazine Derivatives.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate via Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., CDK, PI3K pathways).

While Suzuki coupling is often preferred for its lower toxicity, the Stille coupling is selected here due to the high stability of thiazole stannanes compared to their boronic acid counterparts, which are prone to protodeboronation. This guide addresses the two primary challenges of Stille coupling: catalytic efficiency in electron-deficient heterocycles and the rigorous removal of toxic organotin byproducts .

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the disconnection of the C–C bond between the pyridine C5 position and the thiazole C2 position.

  • Electrophile: Methyl 5-bromopyridine-2-carboxylate. The electron-withdrawing ester group at C2 activates the C5-bromide toward oxidative addition, making it an excellent partner for Pd(0).

  • Nucleophile: 2-(Tributylstannyl)thiazole. The tributyl variant is chosen over trimethyl for its lower volatility and toxicity, despite slightly lower reactivity.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] is the standard workhorse. For sterically demanding or sluggish reactions, a co-catalytic "Copper Effect" (CuI) is employed.
    
Reaction Scheme


Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Methyl 5-bromopyridine-2-carboxylate 216.031.0>98%Electrophile
2-(Tributylstannyl)thiazole 374.151.1>95%Nucleophile

1155.560.0599%Catalyst
Toluene (Anhydrous) 92.14N/ASolv.[1]Solvent
Potassium Fluoride (KF) 58.10N/AACSTin Scavenger
Step-by-Step Synthesis
Phase A: Reaction Setup (Inert Atmosphere)
  • Rationale: Oxygen oxidizes the Pd(0) catalyst to inactive Pd(II) species and promotes homocoupling of the stannane.

  • Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Charge the flask with Methyl 5-bromopyridine-2-carboxylate (1.0 g, 4.63 mmol) and

    
      (267 mg, 0.23 mmol, 5 mol%).
    
  • Seal the flask with a rubber septum and purge with Argon for 10 minutes.

  • Add Anhydrous Toluene (25 mL, ~0.2 M concentration) via syringe.

  • Add 2-(Tributylstannyl)thiazole (1.90 g, 5.09 mmol, 1.1 equiv) dropwise via syringe.

Phase B: Catalysis[2]
  • Rationale: Elevated temperature is required to overcome the activation energy of the transmetallation step, which is the rate-determining step (RDS) in the Stille cycle.

  • Equip the flask with a reflux condenser (flame-dried, under Argon).

  • Heat the reaction mixture to 110°C (Reflux) in an oil bath.

  • Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Target Completion Time: 4–12 hours.

    • Observation: The mixture typically darkens from yellow to black as Pd colloids form (Pd black) toward the end of the reaction.

Phase C: The "KF" Workup (Tin Remediation)[3]
  • Critical Control Point: This step converts soluble, toxic tributyltin halides (

    
    ) into insoluble polymeric tributyltin fluoride (
    
    
    
    ), ensuring the final product is free of heavy metal contaminants.
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL).

  • Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).

  • Add 20 mL of saturated KF solution to the reaction mixture and stir vigorously for 30 minutes.

    • Visual Cue: A bulky, white, polymeric precipitate (

      
      ) will form.
      
  • Filter the biphasic mixture through a pad of Celite to remove the tin precipitate and Pd black. Wash the pad with Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.[3][4]

  • Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: If tin residues persist (seen as greasy spots on TLC), flush the column with 10%

      
      -doped silica or run a second column using 1% Triethylamine in the eluent.
      

Mechanistic Insight & Visualization

The Stille cycle relies on the compatibility of the organostannane with the palladium center. Below is the catalytic cycle governing this synthesis.

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + SnR (- Bu3SnBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 + Product ArBr Pyridine-Br SnR Thiazole-SnBu3 Prod Pyridine-Thiazole (Product)

Figure 1: Catalytic cycle of the Stille coupling.[5][6][7] The transmetallation step is critical and often requires optimization via additives if the stannane is sterically hindered.

Workflow: Tin Removal Strategy

The following diagram illustrates the "Self-Validating" purification workflow to ensure tin removal.

WorkupFlow Rxn Crude Reaction (Toluene) Quench Add Sat. aq. KF (Stir 30 min) Rxn->Quench Precip Formation of Bu3SnF (Solid) Quench->Precip Filter Filter via Celite Precip->Filter Extract Phase Separation (EtOAc/H2O) Filter->Extract Pure Final Product (<5ppm Sn) Extract->Pure

Figure 2: KF-mediated workup protocol for the sequestration of tributyltin byproducts.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Sluggish TransmetallationAdd CuI (10 mol%) and CsF (2.0 equiv) . The "Copper Effect" facilitates the transfer of the thiazole group to Pd.
Homocoupling Presence of OxygenDegas solvents more rigorously (Freeze-Pump-Thaw) or increase stannane equivalents to 1.5.
Protodealkylation Moisture in solventEnsure Toluene is distilled over Na/Benzophenone or passed through activated alumina columns.
Black Precipitate Early Catalyst DecompositionCatalyst is "dead." Add additional 2 mol% Pd catalyst or switch to

+

(Arsenic ligands stabilize the catalyst).

Expected Analytical Data

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.20 (d, 1H, Pyridine H6)
      
    • 
       8.45 (dd, 1H, Pyridine H4)
      
    • 
       8.20 (d, 1H, Pyridine H3)
      
    • 
       7.95 (d, 1H, Thiazole H4)
      
    • 
       7.45 (d, 1H, Thiazole H5)
      
    • 
       4.05 (s, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 233.1.

References

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1] The Stille Reaction. Organic Reactions, 50, 1-652.[1] (Seminal Review on conditions and mechanism). Link

  • Renaud, P., Lacote, E., & Quaranta, L. (1998).[3] A simple and efficient method for the removal of tin byproducts from Stille reaction mixtures.[4][7] Tetrahedron Letters, 39(15), 2123-2126. (Source for KF/Silica workup). Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of 2-heterocyclic stannanes with heterocyclic halides. Angewandte Chemie International Edition, 43(9), 1132-1136. (Specifics on "Copper Effect" in heteroaryl couplings). Link

Sources

Application Note: Optimized Protocol for the Hydrolysis of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines a high-fidelity protocol for the saponification of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate to its corresponding carboxylic acid, 5-(thiazol-2-yl)pyridine-2-carboxylic acid. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and metallo-pharmaceuticals. The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, selected for its mildness and superior solubility profile for heteroaromatic bi-aryl systems. Emphasis is placed on the isolation of the zwitterionic product, a common bottleneck in pyridine-2-carboxylate chemistry.

Strategic Analysis & Chemical Logic

The Challenge: Solubility & Zwitterions

The hydrolysis of pyridine-2-carboxylates presents a unique challenge compared to standard benzoate esters.

  • Zwitterionic Nature: Upon hydrolysis, the product possesses a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). In aqueous media, this leads to a zwitterionic species that is highly water-soluble at neutral pH, making extraction difficult.
  • Thiazole Sensitivity: While the thiazole ring is generally robust, it can degrade under harsh acidic conditions (ring opening) or strong oxidative stress. Therefore, mild basic hydrolysis is preferred over acid-catalyzed hydrolysis.

Reagent Selection
  • Base: Lithium Hydroxide (LiOH): Chosen over NaOH or KOH. Lithium salts are less hygroscopic and often provide better solubility for the intermediate carboxylate salt in organic-aqueous mixtures.

  • Solvent: THF/Water (3:1): The starting methyl ester is likely lipophilic and poorly soluble in pure water. THF solubilizes the ester, while water dissolves the base. Methanol is avoided as a primary solvent to prevent transesterification equilibrium, although it is sometimes used as a co-solvent.

Reaction Mechanism & Pathway

The reaction proceeds via a standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

ReactionMechanism cluster_conditions Reaction Conditions Substrate Methyl Ester (Lipophilic) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + OH- (LiOH) Carboxylate Carboxylate Salt (Water Soluble) Tetrahedral->Carboxylate - OMe- Product Free Acid (Precipitate at pH 3-4) Carboxylate->Product + H+ (HCl) Cond1 Solvent: THF/H2O (3:1) Cond2 Temp: Ambient to 40°C Cond3 Time: 2-4 Hours

Figure 1: Mechanistic workflow of the saponification process.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate Substrate1.0Limiting Reagent
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base2.5 - 3.0Excess ensures complete conversion
Tetrahydrofuran (THF) Solvent-HPLC Grade, Stabilizer-free preferred
Deionized Water Solvent-Type II or better
1N Hydrochloric Acid (HCl) Quench/pH-For workup
Step-by-Step Methodology

Step 1: Dissolution

  • Charge a round-bottom flask with Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (1.0 equiv).

  • Add THF (10 mL per gram of substrate). Stir until a clear homogeneous solution is obtained.

    • Expert Note: If the substrate is not fully soluble, add a small amount of Methanol (up to 10% v/v), but minimize this to avoid transesterification.

Step 2: Saponification

  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3.3 mL per gram of substrate). The final THF:Water ratio should be approximately 3:1.

  • Add the aqueous LiOH solution dropwise to the stirring ester solution.

  • Stir the reaction mixture vigorously at Room Temperature (20-25°C) .

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Conversion is typically complete within 2-4 hours.

    • Contingency: If reaction is sluggish after 4 hours, warm to 40°C. Avoid reflux to prevent potential decarboxylation of the picolinic acid moiety.

Step 3: Workup & Isolation (The Isoelectric Point Method)

  • Concentration: Remove the bulk of the THF under reduced pressure (Rotavap, 35°C bath). Do not distill to dryness; leave the aqueous phase.

  • Dilution: Dilute the aqueous residue with fresh water (approx. 5 mL/g substrate) to ensure the carboxylate salt is fully dissolved.

  • Washing (Optional): If the starting material was impure, wash the basic aqueous phase with Ethyl Acetate (2 x volumes) to remove non-acidic impurities. Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous phase to 0-5°C in an ice bath.

    • Slowly add 1N HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.0 - 4.0 .

    • Observation: The product should precipitate as a white to off-white solid near its isoelectric point.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 x) and a small amount of Acetone or Diethyl Ether (to aid drying).

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Process Control & Validation

In-Process Monitoring (IPC)
  • TLC:

    
     of the acid will be significantly lower than the ester (often near baseline in pure DCM). Use a polar eluent (e.g., DCM:MeOH:AcOH 90:9:1) to visualize the acid.[1]
    
  • LCMS: Look for the mass shift (

    
    ).
    
    • Ester

      
       (approx)
      
    • Acid

      
       (approx)
      
Product Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • Disappearance: The singlet for the methyl ester (

      
       ppm) must be absent.
      
    • Shift: The pyridine protons ortho to the carboxyl group often shift downfield slightly due to the change in electronics.

    • COOH: A broad singlet around 13.0-14.0 ppm confirms the carboxylic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation upon Acidification Product is too water-soluble (Zwitterion effect).Do not extract with DCM. Instead, evaporate water to dryness (lyophilize) to get the crude solid + LiCl. Triturate with water/ethanol to remove salts.
Incomplete Conversion Poor solubility of ester.Add MeOH as co-solvent or increase temperature to 40°C.
Decarboxylation (Loss of CO2) Reaction temperature too high.Keep temperature < 50°C. Picolinic acids are prone to thermal decarboxylation.

Workflow Visualization

WorkupFlow Start Reaction Mixture (THF/Water/LiOH) Evap Evaporate THF Start->Evap AqResidue Aqueous Residue (Carboxylate Salt) Evap->AqResidue Wash Wash with EtOAc (Remove Impurities) AqResidue->Wash Optional Acidify Acidify to pH 3-4 (1N HCl, 0°C) AqResidue->Acidify Wash->Acidify Precip Precipitation? Acidify->Precip Filter Filter & Wash (Cold H2O) Precip->Filter Yes (Solid forms) Lyophilize Lyophilize & Triturate Precip->Lyophilize No (Remains soluble) Final Pure Acid Product Filter->Final Lyophilize->Final

Figure 2: Decision tree for the isolation of the zwitterionic pyridine acid.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. J. Chem. Pharm. Res., 6(5):104-105. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1070711, Pyridine-2-carboxylic acid thiazol-2-ylamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Thiazolylpyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolylpyridine Scaffold

The fusion of thiazole and pyridine rings creates a heteroaromatic scaffold of significant interest in medicinal chemistry and drug development. Thiazolylpyridine derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer,[2][3] antidiabetic,[4] and anti-inflammatory agents.[5] The ability to efficiently synthesize and functionalize this core structure is therefore a critical task for the discovery of novel therapeutics.

Among the myriad of synthetic methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[6][7] Its widespread adoption in both academic and industrial settings is a testament to its reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[8][9] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling for the synthesis of 5-thiazolylpyridines, offering insights into mechanism, condition optimization, and a detailed experimental protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex process, but its generally accepted mechanism revolves around a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (in this case, a 5-halopyridine) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, forms a new Pd(II) species.[11][13] The reactivity of the halide follows the general trend: I > Br > Cl.[7]

  • Transmetalation : This step involves the transfer of the organic group (the thiazole moiety) from the organoboron reagent to the palladium(II) center. For this to occur, the organoborane must first be activated by a base, forming a more nucleophilic "ate" complex (e.g., a boronate).[14] This intermediate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (the thiazole and pyridine rings) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 5-thiazolylpyridine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Borane Activation Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd 5-Halo-Pyridine (Py-X) PdII_A Py-Pd(II)L_n-X OxAd->PdII_A Trans Transmetalation PdII_A->Trans Thiazole-B(OR)₂⁻ PdII_B Py-Pd(II)L_n-Thiazole Trans->PdII_B RedEl Reductive Elimination PdII_B->RedEl RedEl->Pd0 5-Thiazolyl-Pyridine Borane Thiazole-B(OR)₂ AteComplex [Thiazole-B(OR)₂(Base)]⁻ Borane->AteComplex + Base Base Base (e.g., K₂CO₃) AteComplex->Trans Activated Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 5-Thiazolylpyridine Synthesis

Achieving a high yield and purity for the target 5-thiazolylpyridine requires careful optimization of several key parameters. The choice of coupling partners, catalyst, base, and solvent are all interconnected and critical to success.

Coupling Partners
  • Pyridine Component : 5-Bromopyridine is a commonly used and commercially available starting material. While 5-iodopyridine is more reactive, it is often more expensive. 5-Chloropyridine is less reactive and typically requires a more active catalyst system, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[11]

  • Thiazole Component : While thiazole boronic acids can be used, they are sometimes prone to side reactions, most notably protodeboronation (hydrolysis of the C-B bond).[15] Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this issue and often leads to more reproducible results.[15][16]

The Catalyst System: Palladium Source and Ligand

The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.

  • Palladium Pre-catalyst : Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ is an active Pd(0) catalyst, while others like Pd(OAc)₂ are Pd(II) sources that are reduced in situ to the active Pd(0) species.

  • Ligands : For heteroaryl couplings, which can be challenging, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More robust and efficient ligands are often required.

    • Ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂) are highly effective for a range of Suzuki couplings.[17]

    • Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos) have proven to be exceptionally effective for difficult couplings, including those involving heteroaryl chlorides or sterically hindered substrates.[18]

The Role of the Base

The base is not a mere spectator; it plays a critical role in the transmetalation step.[7] The choice of base can dramatically influence the reaction rate and yield.

  • Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed.[9][18]

  • Base Strength & Solubility : Cs₂CO₃ is often superior for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the formation of the boronate species.[18] K₃PO₄ is another strong and effective base.[19] The base must be finely ground to maximize its surface area and reactivity.[18]

Solvent Selection

The solvent must be capable of solubilizing the reactants and facilitating the catalytic cycle.

  • Common Solvents : Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[15][18] Popular choices include 1,4-dioxane, toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[19][20]

  • Aqueous Mixtures : Often, a mixture of an organic solvent and water (e.g., dioxane/water 4:1) is used.[9][21] The water helps to dissolve the inorganic base, facilitating its role in the reaction.[21]

  • Microwave-Assisted Synthesis : For rapid synthesis, microwave irradiation in an aqueous medium can be highly effective, significantly reducing reaction times.[22]

Summary of Reaction Parameter Effects

The following table provides a general guide for optimizing the Suzuki-Miyaura coupling for 5-thiazolylpyridine synthesis.

ParameterOptionsConsiderations & Recommendations
Pyridine Halide 5-Iodo-, 5-Bromo-, 5-Chloro-pyridineReactivity: I > Br > Cl. 5-Bromopyridine offers a good balance of reactivity and cost. Chloro-pyridines require more active catalysts (e.g., with biarylphosphine ligands).[11]
Thiazole Borane Boronic Acid, Boronic Ester (e.g., Pinacol)Pinacol esters are generally more stable and less prone to protodeboronation, leading to higher reproducibility.[15]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is a robust and reliable choice.[17] Pd(OAc)₂ or Pd₂(dba)₃ used with a specific ligand allows for more tailored catalyst activity.
Ligand PPh₃, dppf, SPhos, XantphosFor challenging heteroaryl couplings, bulky and electron-rich ligands like dppf or SPhos are often superior to PPh₃.[17][18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFCs₂CO₃ and K₃PO₄ are highly effective for difficult couplings.[18] Typically 2-3 equivalents are used.
Solvent Dioxane, Toluene, DMF, THF (often with H₂O)Dioxane/H₂O or Toluene/H₂O mixtures are common and effective.[9][21] All solvents must be thoroughly degassed.[15]
Temperature 80 °C - 120 °CReaction temperature often requires optimization. Microwave heating can significantly shorten reaction times.[22]

Detailed Experimental Protocol

This section provides a general, step-by-step procedure for the synthesis of a 5-thiazolylpyridine derivative.

Note : This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat to Desired Temperature C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute with Organic Solvent E->F G 7. Wash with H₂O and Brine F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents
  • 5-Bromopyridine (1.0 eq.)

  • Thiazole-5-boronic acid pinacol ester (1.1 - 1.2 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask equipped with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyridine (1.0 eq.), thiazole-5-boronic acid pinacol ester (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[18][19]

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel and wash sequentially with water and then brine. Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-thiazolylpyridine product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed due to oxygen).2. Inappropriate base or solvent.3. Insufficient temperature.1. Ensure all reagents are pure and solvents are rigorously degassed. Use fresh catalyst.[15]2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[18]3. Gradually increase the reaction temperature.[15]
Protodeboronation Hydrolysis of the boronic acid/ester, especially at high temperatures or with strong bases.Use a more stable boronic ester (pinacol).[15] Consider using a milder base like KF. Use anhydrous conditions if possible.
Homocoupling Coupling of two boronic acid molecules or two halide molecules. Often promoted by oxygen.Ensure a thoroughly inert atmosphere.[15] Adjust catalyst loading and ligand-to-metal ratio.
Poor Solubility One or more reactants are not fully dissolved in the chosen solvent.Try a different solvent or a co-solvent system (e.g., adding DMF or using a Toluene/Ethanol/H₂O mixture).[15][18]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation - University of Girona. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts - Organometallics (ACS Publications). Retrieved from [Link]

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - MDPI. Retrieved from [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - ResearchGate. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Retrieved from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Retrieved from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Retrieved from [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Retrieved from [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. Retrieved from [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. Retrieved from [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. Retrieved from [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating ALK5 Signaling with Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the ALK5 Kinase in Disease

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] This pathway's signaling is initiated when a TGF-β ligand binds to a complex of two types of cell surface receptors: the type II receptor (TβRII) and the type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[4][5] Upon ligand binding, TβRII phosphorylates and activates ALK5, a serine/threonine kinase.[2] Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins SMAD2 and SMAD3.[1][2][6] These phosphorylated SMADs form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes.[1][2]

Dysregulation of the TGF-β/ALK5 pathway is a key driver in several pathologies. In advanced cancers, it paradoxically switches from a tumor suppressor to a promoter of tumor growth, invasion, and metastasis.[2][7] It is also a central mediator of fibrosis, the excessive accumulation of extracellular matrix, in various organs.[3][8] Consequently, the kinase activity of ALK5 has become a prime therapeutic target for drug discovery in oncology and fibrosis.[9][10][11][12]

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate represents a class of small molecule inhibitors designed to selectively block the kinase activity of ALK5. Compounds with similar pyridine-thiazole scaffolds have shown promise as potent and selective inhibitors.[13][14][15] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.

This guide provides a comprehensive overview and detailed protocols for utilizing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate as a chemical probe to investigate ALK5 signaling in biochemical and cellular contexts.

The ALK5 Signaling Cascade

The canonical TGF-β/ALK5 signaling pathway is a linear cascade that translates an extracellular signal into a transcriptional response. Understanding this pathway is essential for designing and interpreting experiments with ALK5 inhibitors.

ALK5_Signaling_Pathway cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TBRII TβRII Receptor TGFB->TBRII Binds ALK5 ALK5 (TβRI) Receptor TBRII->ALK5 P_ALK5 Activated ALK5 (Phosphorylated) ALK5->P_ALK5 Phosphorylates SMAD23 SMAD2 / SMAD3 P_ALK5->SMAD23 Phosphorylates P_SMAD23 p-SMAD2 / p-SMAD3 SMAD23->P_SMAD23 Complex p-SMAD2/3-SMAD4 Complex P_SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., PAI-1, Collagen) Nucleus->Transcription Regulates Inhibitor Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate Inhibitor->P_ALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC₅₀) of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate against the purified recombinant ALK5 kinase domain.

Causality and Principle: This cell-free assay directly measures the inhibitor's ability to block ALK5's enzymatic activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a critical parameter for quantifying potency.[16][17] We will use a luminescence-based assay (ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[18][19]

Materials:

  • Recombinant active ALK5 kinase (e.g., BPS Bioscience, Cat. #40504)[19]

  • Kinase substrate (e.g., Casein or a specific peptide like TGFBR1 Peptide)[18][20]

  • Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

  • ATP (10 mM stock)

  • Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for the in vitro ALK5 kinase inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point serial dilution series of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[18]

  • Reaction Setup:

    • Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP. The final ATP concentration should be at or near its Km for ALK5 (typically ~10 µM) to ensure competitive binding can be accurately measured.

    • Add 1 µL of each inhibitor dilution (or DMSO for "no inhibitor" controls) to the wells of a 384-well plate.[21]

    • Add 10 µL of the master mix to all wells.

    • Include "no enzyme" controls containing master mix and DMSO but no ALK5 for background subtraction.

  • Initiate Kinase Reaction:

    • Prepare a solution of recombinant ALK5 in Kinase Assay Buffer.

    • Initiate the reaction by adding 10 µL of the diluted ALK5 enzyme to all wells except the "no enzyme" controls.

    • The final reaction volume will be ~20 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[18]

  • Signal Detection (Following ADP-Glo™ Kit Protocol):

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for another 30-60 minutes at room temperature.[22]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the average "no inhibitor" control as 100% activity and a control with a known potent inhibitor (or the highest concentration of the test compound) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[21][23]

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay

Objective: To assess the ability of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate to inhibit ALK5 signaling in a live-cell context, confirming cell permeability and target engagement.

Materials:

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human TGF-β1 (5 ng/mL final concentration is a common starting point).[26]

  • Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™).

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Experimental Workflow:

Caption: Workflow for the cell-based ALK5 reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment (e.g., 20,000 cells/well). Incubate overnight.

  • Inhibitor Treatment: Prepare a serial dilution of the inhibitor in serum-free medium. Remove the old medium from the cells and add the inhibitor dilutions. Include DMSO-only controls.

  • Pre-incubation: Incubate the cells with the inhibitor for 1 hour at 37°C to allow for cell penetration and target binding.[26]

  • Stimulation: Add TGF-β1 to all wells (except for the "unstimulated" negative control) to a final concentration of ~5 ng/mL.

  • Incubation: Return the plate to the incubator for 16-24 hours. This duration is critical to allow for transcription and translation of the luciferase reporter.

  • Lysis and Detection:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase reagent directly to the wells according to the manufacturer's protocol (this typically lyses the cells and initiates the luminescent reaction).

    • Mix briefly on an orbital shaker and incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the "unstimulated" wells from all other readings.

    • Normalize the data, setting the "TGF-β stimulated, no inhibitor" control as 100% pathway activity.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.

Protocol 3: Western Blot for Phospho-SMAD2/3

Objective: To directly visualize the inhibition of ALK5's immediate downstream target, SMAD2/3, via phosphorylation status.

Causality and Principle: This method provides direct biochemical evidence of target engagement. A functional ALK5 inhibitor will prevent the TGF-β-induced phosphorylation of SMAD2 and SMAD3.[26] By using antibodies specific to the phosphorylated forms of these proteins (p-SMAD2/3), we can directly observe the inhibitor's effect on the signaling cascade. Total SMAD2/3 and a housekeeping protein (e.g., GAPDH) are used as loading controls to ensure that observed changes are due to altered phosphorylation, not differences in protein amount.

Materials:

  • A TGF-β responsive cell line (e.g., HaCaT keratinocytes, WI38VA13 fibroblasts).[26]

  • Recombinant human TGF-β1.

  • Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

  • RIPA or similar cell lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., Azure Biosystems Sapphire FL).[27]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve for 4-6 hours.

  • Inhibition and Stimulation: Pre-treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour. Then, stimulate with TGF-β1 (5 ng/mL) for 1 hour.[26]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-SMAD2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD2/3 and GAPDH to serve as loading controls.

  • Analysis: Quantify band intensities using image analysis software. Normalize p-SMAD levels to total SMAD levels or the loading control. Compare the normalized p-SMAD levels across different treatment conditions.

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. The following table provides a representative example of expected results for a potent and cell-permeable ALK5 inhibitor.

Assay TypeParameterExpected Value for an Active CompoundRationale
In Vitro Kinase Assay Biochemical IC₅₀1 - 100 nMMeasures direct, potent inhibition of the purified enzyme.[24][28]
Cell-Based Reporter Assay Cellular IC₅₀50 - 500 nMConfirms cell permeability and target engagement. Value is typically higher than biochemical IC₅₀ due to cellular factors.[29]
Western Blot p-SMAD2/3 LevelsDose-dependent reductionProvides direct visual confirmation of downstream signaling inhibition.

Interpretation: A successful ALK5 inhibitor candidate like Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate should exhibit a low nanomolar IC₅₀ in the biochemical assay. The cellular IC₅₀ will likely be higher but should remain in the sub-micromolar range, indicating good cell permeability. A clear, dose-dependent decrease in SMAD2/3 phosphorylation in the Western blot analysis will validate the mechanism of action observed in the functional reporter assay.

References

  • TGFβ signaling pathways in human health and disease - PMC - NIH. (URL: [Link])

  • Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. (URL: [Link])

  • TGF-β Signaling Pathway - News-Medical. (URL: [Link])

  • (PDF) TGF-beta signal transduction: biology, function and therapy for diseases. (URL: [Link])

  • Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - MDPI. (URL: [Link])

  • What are ALK5 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - MDPI. (URL: [Link])

  • The overview of TGF-β signaling pathway - Cusabio. (URL: [Link])

  • Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC. (URL: [Link])

  • Schematic presentation of the TGF--ALK5 signaling pathway in tumor... - ResearchGate. (URL: [Link])

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (URL: [Link])

  • Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed. (URL: [Link])

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology - Bentham Science Publisher. (URL: [Link])

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology - ResearchGate. (URL: [Link])

  • Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed. (URL: [Link])

  • TGFßR1 (ALK5), Active - SignalChem. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Rapid generation of a high quality lead for transforming growth factor-beta (TGF-beta) type I receptor (ALK5) - PubMed. (URL: [Link])

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC. (URL: [Link])

  • IC50 Determination - edX. (URL: [Link])

  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (URL: [Link])

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (URL: [Link])

  • SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice | Oncotarget. (URL: [Link])

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC. (URL: [Link])

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • ALK5/TGFBR1 Kinase Assay Service - Reaction Biology. (URL: [Link])

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry. (URL: [Link])

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (URL: [Link])

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: [Link])

  • A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - bioRxiv. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])

  • ALK5 inhibitors under development. - ResearchGate. (URL: [Link])

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC. (URL: [Link])

  • Synthesis and biological evaluation of novel benzo[c][4][5][6]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors - ResearchGate. (URL: [Link])

  • WO2020123453A2 - Alk5 inhibitors - Google P
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL: [Link])

Sources

Application Note: Hantzsch Synthesis of Pyridine-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyridine and thiazole pharmacophores creates a "privileged structure" in medicinal chemistry, widely recognized for its ability to interact with diverse biological targets, including kinases (e.g., Dasatinib), bacterial DNA gyrase, and viral proteases. This Application Note provides a rigorous technical guide for synthesizing pyridine-thiazole hybrids via the Hantzsch Thiazole Synthesis. Unlike generic textbook descriptions, this guide focuses on the specific kinetic and thermodynamic considerations required to couple electron-deficient pyridine rings with thiazole precursors, offering both classical thermal and modern microwave-assisted protocols.

Mechanistic Insight & Chemical Logic

The Hantzsch synthesis is a condensation reaction between an


-haloketone and a thioamide. When applying this to pyridine-thiazole hybrids, the reaction typically involves 2-(bromoacetyl)pyridine  and a substituted thioamide  (or thiourea).
Reaction Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (


) followed by an intramolecular cyclization and dehydration.
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the 
    
    
    
    -haloketone, displacing the halide (bromide).
  • Intermediate Formation: An acyclic

    
    -thioiminium salt (hydroxythiazoline intermediate) is formed.
    
  • Cyclization & Dehydration: The nitrogen of the thioamide attacks the carbonyl carbon, closing the ring. Subsequent loss of water drives the system toward aromaticity.

Critical Causality (The "Why" Behind the Protocol)
  • Solvent Choice: Ethanol is the standard because it solvates the transition state and facilitates proton transfer. However, for pyridine derivatives, the basicity of the pyridine nitrogen can scavenge the HBr byproduct, potentially stalling the dehydration step.

  • Scavengers: While the reaction generates HBr, adding strong bases early can degrade the

    
    -haloketone (via Favorskii rearrangement or hydrolysis). Therefore, weak bases or post-reaction neutralization are preferred.
    
Visualization: Mechanistic Pathway

HantzschMechanism Start Reactants (Pyridine-COCH2Br + Thioamide) SN2 S_N2 Attack (S attacks alpha-C) Start->SN2 Inter1 Thioiminium Salt (Acyclic Intermediate) SN2->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization Inter2 Hydroxythiazoline (Unstable) Cyclization->Inter2 Dehydration Dehydration (-H2O, -HBr) Inter2->Dehydration Acid Catalysis Product Pyridine-Thiazole Hybrid (Aromatic) Dehydration->Product

Figure 1: Step-wise mechanistic flow of the Hantzsch condensation leading to aromatization.

Experimental Protocols

Method A: Classical Thermal Synthesis (High Purity Focus)

Application: Best for gram-scale synthesis where crystallization is the preferred purification method. Target Molecule: 4-(Pyridin-2-yl)-2-phenylthiazole

Reagents
  • Precursor A: 2-(Bromoacetyl)pyridine hydrobromide (1.0 equiv, 5 mmol, ~1.40 g)

  • Precursor B: Thiobenzamide (1.1 equiv, 5.5 mmol, ~0.75 g)

  • Solvent: Absolute Ethanol (20 mL)

  • Workup: Ammonium Hydroxide (NH₄OH) or Na₂CO₃ solution.

Step-by-Step Workflow
  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-(bromoacetyl)pyridine HBr in 15 mL of absolute ethanol.

    • Note: The hydrobromide salt is often used to ensure stability of the bromoketone.

  • Addition: Add thiobenzamide dissolved in 5 mL ethanol dropwise over 5 minutes.

    • Logic: Slow addition prevents local concentration spikes that could lead to dimerization of the thioamide.

  • Reflux: Equip with a condenser and reflux at 78°C for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The starting bromoketone spot (

      
      ) should disappear.
      
  • Precipitation: Cool the mixture to room temperature. A solid hydrobromide salt of the product may precipitate.[1]

  • Neutralization: Pour the reaction mixture into 50 mL of ice-water. Basify to pH 8–9 using 10% NH₄OH or saturated Na₂CO₃.

    • Observation: The free base will precipitate as a solid (often yellow/off-white).

  • Purification: Filter the solid. Recrystallize from hot Ethanol/Water (8:2).

Method B: Microwave-Assisted Green Synthesis (High Throughput)

Application: Ideal for library generation (drug discovery screening). Advantages: Reaction times reduced from hours to minutes; higher yields due to uniform heating.

Protocol
  • Preparation: Mix 2-(bromoacetyl)pyridine (1.0 mmol) and substituted thioamide (1.1 mmol) in a microwave process vial (2–5 mL).

  • Solvent: Add 2 mL Ethanol (or use solvent-free conditions if reagents are liquid/low-melting).

  • Irradiation: Seal the vial. Set microwave reactor (e.g., Biotage/CEM) to:

    • Temp: 100°C

    • Time: 10–15 minutes

    • Pressure: High absorption setting.

  • Workup: Dilute with water, neutralize with NaHCO₃, and extract with Ethyl Acetate if no precipitate forms.

Comparative Data: Thermal vs. Microwave
ParameterMethod A (Thermal)Method B (Microwave)Impact
Reaction Time 3 – 5 Hours10 – 20 Minutes15x throughput increase
Yield 65 – 75%85 – 92%Reduced side reactions
Solvent Vol. 20–50 mL/g< 2 mL/gGreen chemistry compliance
Purity (Crude) Moderate (needs recrystallization)High (often spot-to-spot)Simplified downstream processing

Troubleshooting & Optimization (Self-Validating Systems)

The "Trustworthiness" of a protocol lies in knowing how to fix it when it fails.

IssueRoot CauseCorrective Action
Low Yield / Tarring Polymerization of

-haloketone.
Ensure reagents are fresh.[2] 2-(bromoacetyl)pyridine is unstable; store at -20°C. If dark, recrystallize precursor before use.
Product Remains in Solution Pyridine moiety forms water-soluble salts.The product is amphoteric. Ensure pH is strictly adjusted to the isoelectric point or slightly basic (pH 8-9) to precipitate the free base.
Incomplete Reaction HBr byproduct inhibiting dehydration.Add a weak base scavenger (e.g., NaOAc) during the reaction (Method A), but be cautious of hydrolysis.
Side Product: Dimer Oxidative dimerization of thioamide to thiadiazole.Degas the solvent (remove O₂) before reflux. Ensure stoichiometric accuracy.
Workflow Visualization

Workflow Step1 Weigh Reagents (Stoichiometry 1:1.1) Step2 Solvent Selection (EtOH vs. PEG-400) Step1->Step2 Step3 Energy Input (Reflux vs. MW) Step2->Step3 Check TLC Check (Disappearance of Bromoketone) Step3->Check Check->Step3 Incomplete (+15 min) Workup Neutralization (pH 8-9 with Na2CO3) Check->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of pyridine-thiazole hybrids.

Biological Relevance & Applications

This synthesis is not merely academic; it is a gateway to potent bioactive molecules.

  • Anticancer (Kinase Inhibition): Pyridine-thiazole hybrids mimic the ATP-binding motif of kinases. Derivatives have shown high potency against EGFR and CDK-2/cyclin A2, outperforming reference drugs like Erlotinib in specific cell lines [1, 2].

  • Antimicrobial: The hybrid scaffold disrupts bacterial cell walls. 2,4-disubstituted thiazoles linked to pyridine have demonstrated MIC values comparable to Ciprofloxacin against S. aureus [3].

  • Drug Examples: The structural logic is seen in drugs like Dasatinib (Bcr-Abl inhibitor), which utilizes a thiazole core linked to a pyrimidine (bio-isostere of pyridine).

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.International Journal of Molecular Sciences. (2022).

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.Arabian Journal of Chemistry. (2020).

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.Molecules. (2023).

  • Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation.

  • Troubleshooting Low Yields in Hantzsch Thiazole Synthesis.BenchChem Technical Guides. (2025).

Sources

Application Note: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (MTPC) represents a high-value "privileged scaffold" within Fragment-Based Drug Discovery (FBDD) libraries. Characterized by its bi-heteroaryl core and a distinct synthetic growth vector (the methyl ester), MTPC offers an optimal balance of structural rigidity and functional adaptability.

This Application Note provides a comprehensive technical guide for integrating MTPC into FBDD campaigns. It covers physicochemical profiling, quality control, biophysical screening protocols (SPR/NMR), and synthetic elaboration strategies to evolve this fragment into potent lead compounds targeting kinases and metalloenzymes.

Physicochemical Profile & "Rule of Three" Compliance

Before deploying MTPC in screening, it is critical to verify its compliance with the Astex "Rule of Three" (Ro3), which governs the design of fragment libraries to ensure hits have sufficient chemical space for optimization.

Table 1: Physicochemical Properties of MTPC

PropertyValueRo3 CriteriaStatus
Molecular Weight (MW) 220.25 Da< 300 Da✅ Pass
cLogP ~1.8< 3✅ Pass
H-Bond Donors (HBD) 0< 3✅ Pass
H-Bond Acceptors (HBA) 4< 3⚠️ Borderline*
Rotatable Bonds 2< 3✅ Pass
Polar Surface Area (PSA) ~68 Ų< 60-80 Ų✅ Pass

*Note: While HBA is slightly elevated, the rigidity of the thiazole-pyridine bond reduces entropic penalties upon binding, compensating for the higher acceptor count.

Protocol A: Library Preparation & Quality Control

Fragments must be highly soluble and free of aggregation to prevent false positives in biophysical assays.

Reagents & Equipment[1]
  • Compound: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (purity >95% by LC-MS).

  • Solvent: DMSO-d6 (99.9% D) for NMR; standard DMSO for SPR.

  • Instrument: 600 MHz NMR (Bruker Avance III HD) or equivalent.

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 22.0 mg of MTPC.

    • Dissolve in 1.0 mL of anhydrous DMSO to achieve a 100 mM stock .

    • Critical Step: Sonicate for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter. Bi-aryls can exhibit π-stacking; ensure complete dissolution.

  • Solubility & Aggregation Check (DLS/NMR):

    • Dilute stock to 1 mM in assay buffer (e.g., PBS, pH 7.4).

    • Dynamic Light Scattering (DLS): Measure particle size. A clean trace should show no species >1 nm radius.

    • 1H NMR QC: Acquire a 1D proton spectrum. Broadened peaks indicate aggregation or paramagnetic impurities. Sharp, distinct doublets for the pyridine/thiazole protons confirm monomeric state.

Protocol B: Biophysical Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating MTPC binding due to its detection of transient, low-affinity interactions (KD: 100 µM – 5 mM).

Assay Setup
  • Target Protein: 5-10 µM (recombinant kinase or metalloprotease).

  • Ligand (MTPC): 500 µM (100-fold excess).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.

Experimental Parameters
  • Pulse Sequence: stddiff (Bruker standard).

  • On-Resonance Irradiation: -0.5 ppm (Protein methyls).

  • Off-Resonance Irradiation: 30 ppm (Control).

  • Saturation Time: 2.0 seconds (Gaussian pulse train).

Data Analysis
  • Binding Confirmation: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Epitope Mapping: Positive peaks in the difference spectrum correspond to protons in close contact (<5 Å) with the protein surface.

    • Expectation: The thiazole protons often show strong STD signals if the ring inserts into a hydrophobic pocket (e.g., ATP gatekeeper region).

Application: Fragment Elaboration & Chemistry

Once MTPC is identified as a hit, the methyl ester serves as the primary "growth vector." The following workflow outlines the conversion of the fragment into a higher-affinity lead.

Synthetic Pathway Visualization

MTPC_Elaboration cluster_0 FBDD Growth Strategy Fragment MTPC Fragment (Methyl Ester) Intermediate Carboxylic Acid (Hydrolysis) Fragment->Intermediate LiOH, THF/H2O Saponification Lead Amide Derivative (Lead Compound) Intermediate->Lead R-NH2, HATU, DIPEA Amide Coupling

Caption: Synthetic elaboration pathway transforming the MTPC fragment into a functionalized lead compound via ester hydrolysis and amide coupling.

Detailed Protocol: Ester Hydrolysis & Amide Coupling

Step 1: Saponification (Ester to Acid)

  • Dissolve MTPC (1.0 eq) in THF:Water (3:1).

  • Add Lithium Hydroxide (LiOH, 3.0 eq).

  • Stir at Room Temperature for 4 hours. Monitor by LC-MS (Shift from MW 220 -> 206).

  • Acidify with 1N HCl to pH 3. Precipitate the 5-(thiazol-2-yl)pyridine-2-carboxylic acid .

  • Filter and dry.[1] Yield typically >90%.

Step 2: Library Generation (Amide Coupling)

  • Dissolve the Acid intermediate (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.

  • Add diverse amines (R-NH2) to creating a "focused library" exploring the S2/S3 pockets of the target protein.

  • Isolate products via Prep-HPLC.

Case Study: Targeting Kinase ATP Pockets

Thiazolyl-pyridine scaffolds are structurally analogous to the bi-aryl cores of FDA-approved kinase inhibitors (e.g., Dasatinib, though distinct in connectivity).

  • Mechanism: The pyridine nitrogen often acts as a H-bond acceptor for the kinase "hinge" region.

  • Elaboration: The carboxylate vector points towards the solvent-exposed front pocket.

  • Result: By coupling solubilizing amines (e.g., piperazines, morpholines) to the MTPC acid core, researchers can improve potency from mM (fragment) to nM (lead) while simultaneously optimizing pharmacokinetic properties.

Table 2: SAR Evolution Example

Compound StageStructureKD (Affinity)Ligand Efficiency (LE)
Fragment Hit MTPC (Ester)850 µM0.35
Intermediate Acid Core>1000 µM--
Lead Gen 1 Amide + Benzyl group15 µM0.31
Lead Gen 2 Amide + Solubilizing Tail120 nM0.28

References

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery (2016). Link

  • Thiazole-Pyridine Scaffolds in Oncology: Zhang, J., et al. "Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents." Medicinal Chemistry Research (2019).[2] Link

  • MetAP Inhibitors (Related Scaffold): "Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide." Bioorganic & Medicinal Chemistry Letters (2005). Link

  • Synthetic Protocols: "Synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives." ResearchGate (2025). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Thiazolyl-Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Challenge

Purifying thiazolyl-pyridine esters presents a classic "push-pull" conflict in chromatography. You are dealing with a molecule that is simultaneously basic (due to the pyridine and thiazole nitrogens) and labile (due to the ester linkage).

  • The Trap: The basic pyridine nitrogen (pKa ~5.2) interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing and yield loss.
    
  • The Risk: Standard remedies for tailing (like adding strong bases) or using protic solvents (methanol) can trigger hydrolysis or transesterification of your ester group.

This guide provides a self-validating workflow to navigate these competing properties, ensuring high purity without degrading your target.

Module 1: Method Development Strategy

Before packing your column, you must select the correct stationary and mobile phases.[1] Use this comparative matrix to make your decision.

Stationary & Mobile Phase Selection Matrix
VariableRecommendationTechnical Rationale
Stationary Phase Amine-Functionalized Silica (Best) or Neutralized Standard Silica (Good)Amine-bonded silica eliminates silanol interactions entirely, preventing tailing without additives. Standard silica requires neutralization (see Protocol A).
Mobile Phase A Hexane or Heptane Non-polar carrier. Heptane is less toxic but harder to remove (higher b.p.).
Mobile Phase B Ethyl Acetate (EtOAc) Preferred over alcohols. Good solubility for heterocycles; aprotic nature prevents transesterification.
Alternative Solvent DCM / MeOH (Use with Caution)Only for very polar derivatives. Warning: MeOH + Basic Silica can transesterify esters. Keep MeOH < 10%.
Modifier Triethylamine (TEA) (0.5 - 1.0%)Mandatory if using standard silica. Blocks acidic silanols. Not needed for Amine-silica.

Module 2: Troubleshooting Guides

Issue 1: Severe Peak Tailing (The "Shark Fin" Peak)

Symptom: The product elutes as a broad, asymmetrical peak with a long tail, often co-eluting with later impurities. Root Cause: The pyridine nitrogen is acting as a Lewis base, hydrogen-bonding to acidic silanols on the silica surface [1].[2]

Corrective Protocol:

  • The TEA Block: Add 1% Triethylamine (TEA) to both your non-polar (Hexane) and polar (EtOAc) solvent reservoirs.

  • Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of the mobile phase containing TEA before loading your sample. This "caps" the active sites.

  • Detection Check: TEA absorbs UV light below 254 nm. Ensure your detector is set to 254 nm or 280 nm to avoid baseline noise from the modifier.

Issue 2: Product Decomposition (Ester Hydrolysis)

Symptom: Appearance of a new, very polar spot on TLC (the carboxylic acid) or loss of product mass. Root Cause: Silica gel is naturally acidic (pH ~5). Prolonged exposure, especially with moisture, hydrolyzes the ester.

Corrective Protocol:

  • Switch to Neutral Alumina: If the compound is extremely acid-sensitive, replace silica with Neutral Alumina (Brockmann Grade III) .

  • Speed is Key: Flash chromatography (using pressure) is superior to gravity columns here. Minimizing residence time on the column reduces degradation risk [2].

  • Dry Solvents: Ensure your EtOAc is technical grade or better; wet solvents accelerate hydrolysis.

Issue 3: Sample Insolubility (The "Crash Out")

Symptom: Sample precipitates at the top of the column or streaks immediately upon loading. Thiazolyl-pyridines are often planar, crystalline solids with poor solubility in Hexane.

Corrective Protocol:

  • Do NOT wet load with DCM if the column is Hexane-packed (it will precipitate).

  • Execute Protocol B (Dry Loading) below.

Module 3: Advanced Protocols

Protocol A: Column Neutralization (The "Slurry" Method)

Use this when using standard irregular silica gel (40-63 µm).

  • Calculate: Use a 30:1 ratio of Silica to Crude Compound.

  • Slurry: Suspend the silica in your starting mobile phase (e.g., 10% EtOAc/Hexane) containing 1% TEA .

  • Pack: Pour the slurry into the column. Tap to settle.[3]

  • Flush: Run 2-3 CVs of the solvent through the column.

    • Why? This ensures the entire bed is basic. If you only add TEA to the eluent during the run, the bottom of the column remains acidic for the first half of the purification [3].

Protocol B: Solid Loading (Dry Loading)

Essential for thiazolyl-pyridine esters with high melting points.

  • Dissolve: Dissolve crude mixture in a minimal amount of DCM or Acetone (solvents that dissolve it fully).

  • Adsorb: Add silica gel (ratio: 2g silica per 1g crude) or Celite 545 to the flask.

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.[1][4]

    • Troubleshoot: If it's sticky, you added too little silica. Add more and re-evaporate.

  • Load: Pour the powder onto the top of your pre-packed, equilibrated column.

  • Protect: Add a layer of sand (1 cm) on top to prevent disturbing the bed when adding solvent [4].

Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for peak shape or recovery issues.

TroubleshootingLogic Start Problem Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing (Shark Fin) IssueType->Tailing Decomp Decomposition (New Polar Spot) IssueType->Decomp Insolubility Precipitation at Inlet IssueType->Insolubility CheckTEA Is TEA in Solvent? Tailing->CheckTEA CheckPhase Is Phase Acidic? Decomp->CheckPhase ActionDryLoad Perform Solid Load (Protocol B) Insolubility->ActionDryLoad ActionAddTEA Add 1% TEA & Pre-flush Column CheckTEA->ActionAddTEA No ActionAmine Switch to Amine-Silica CheckTEA->ActionAmine Yes (Still Tailing) ActionAlumina Switch to Neutral Alumina or C18 CheckPhase->ActionAlumina Yes (Std Silica)

Caption: Decision matrix for diagnosing chromatographic failures with basic esters. Blue nodes indicate decision points; Green nodes indicate protocols.

Figure 2: Solid Loading Workflow

Visualizing Protocol B for insoluble samples.

SolidLoad Step1 1. Dissolve Crude (DCM/Acetone) Step2 2. Add Adsorbent (Silica/Celite 1:2) Step1->Step2 Step3 3. Rotovap (To Dry Powder) Step2->Step3 Step4 4. Load on Column (+ Sand Cap) Step3->Step4

Caption: Step-by-step workflow for Dry Loading (Solid Loading) to overcome solubility issues in non-polar mobile phases.

FAQ: Frequently Asked Questions

Q: Can I use Methanol (MeOH) to elute my compound if it sticks? A: Proceed with extreme caution. While MeOH is a strong eluent, using it with basic silica (or TEA) creates methoxide ions in trace amounts, which can transesterify your ethyl/methyl ester. If you must use MeOH, keep it <10% and run the column quickly. A safer alternative is using Acetone as the polar modifier in Hexane.

Q: Why does my product "streak" even with TEA? A: You may be overloading the column. For difficult separations (like separating the ester from the hydrolyzed acid), limit your loading to 1% of the silica mass (e.g., 100mg sample on a 10g column). Also, ensure you equilibrated the column with TEA before injection [5].

Q: My UV baseline is very high. Is my compound eluting? A: This is likely the Triethylamine.[4] TEA has a UV cutoff around 245-250nm. If you are monitoring at 214nm or 254nm, the TEA will create a high background. Switch your monitoring wavelength to 280nm where the thiazolyl-pyridine conjugated system should still absorb strongly, but TEA does not.

References

  • Biotage. (2023).[5] How does an alkaline pH affect normal-phase flash chromatography separations? Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2019). Introduction to Flash Chromatography (Webinar). Retrieved from [Link]

Sources

Optimizing reaction temperature for thiazolyl-pyridine esterification

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for thiazolyl-pyridine esterification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource that addresses common challenges and provides the scientific reasoning behind our recommended troubleshooting steps. Our goal is to empower you with the expertise to optimize your reaction conditions confidently.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction is not proceeding or is extremely slow at room temperature. Why is this, and what is the first step to optimize it?

Answer:

This is a common observation rooted in reaction kinetics. Esterification, particularly the classic Fischer-Speier method, is an equilibrium-controlled process that often has a significant activation energy barrier.[1][2]

  • Causality: At room temperature, the reactant molecules (the thiazolyl-pyridine carboxylic acid and the alcohol) may not possess sufficient kinetic energy to overcome this barrier, resulting in a very slow or negligible reaction rate. The reaction requires energy input to facilitate the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[2]

  • Troubleshooting Action: The most direct approach is to introduce heat. Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate.[3]

    • Initial Step: Begin by heating the reaction mixture to a moderate temperature, such as 60-80 °C, under an inert atmosphere. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Consider the Solvent: The maximum temperature you can achieve is dictated by the boiling point of your solvent. If using a low-boiling solvent like ethanol, your maximum reflux temperature will be around 78 °C. For higher temperatures, consider switching to a solvent like toluene (b.p. 111 °C).

Q2: I've increased the temperature, and now my reaction mixture is turning dark brown/black with many spots on the TLC. What's happening?

Answer:

This is a classic sign of thermal decomposition. While heat is necessary to drive the reaction, excessive temperatures can degrade the sensitive heterocyclic rings of your starting material or product.[4]

  • Causality: Thiazole and pyridine rings, while aromatic, are susceptible to degradation at high temperatures. The thiazole ring can undergo complex side reactions, including cycloadditions followed by sulfur extrusion to form pyridines.[5] The pyridine carboxylic acid moiety may also be prone to decarboxylation under harsh heating. This degradation leads to the formation of a complex mixture of byproducts, often appearing as a dark tar and multiple spots on a TLC plate.

  • Troubleshooting Actions:

    • Systematically Reduce Temperature: Lower the reaction temperature in 10-15 °C increments. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition. An optimal temperature might be found around 80 °C for many systems.[6]

    • Change Esterification Method: If decomposition persists even at temperatures required for a reasonable rate, the Fischer-Speier method may be too harsh. Consider a milder, room-temperature alternative using a coupling agent.

  • Experimental Protocol: Steglich Esterification (A Milder Alternative)

    • Dissolve the thiazolyl-pyridine carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add the alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    Note: This method avoids high heat but requires careful stoichiometry and anhydrous conditions.[7]

Q3: My yield has plateaued at ~50-60% even after prolonged heating. Why isn't the reaction going to completion?

Answer:

This is a hallmark of reaching equilibrium in a reversible reaction. Fischer esterification produces water as a byproduct. As water accumulates, the reverse reaction—ester hydrolysis—begins to compete with the forward reaction, establishing an equilibrium that limits the final yield.[2]

  • Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product side, one of the products must be removed from the reaction mixture.[3] Simply increasing the temperature further may not be effective and could lead to the decomposition issues discussed in Q2.

  • Troubleshooting Action: The most effective strategy is to remove water as it is formed.

    • Dean-Stark Apparatus: The standard method is to conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, using a Dean-Stark trap. The water-solvent azeotrope boils and condenses in the trap's side arm. The denser water separates to the bottom, while the solvent overflows back into the reaction flask, effectively removing water and driving the reaction to completion.[2]

Optimization Workflow & Data

The process of optimizing reaction temperature is a balancing act. The goal is to find the temperature window that maximizes the reaction rate while minimizing the rate of side product formation.

G cluster_start Phase 1: Initial Setup cluster_monitor Phase 2: Monitoring & Analysis cluster_decision Phase 3: Troubleshooting cluster_end Phase 4: Completion Start Select Esterification Method (e.g., Fischer-Speier) Setup Setup Reaction: - Acid (1 eq), Alcohol (3-5 eq) - Catalyst (e.g., H₂SO₄) - Solvent (e.g., Toluene) Start->Setup Temp Set Initial Temperature (e.g., 80 °C) Setup->Temp Monitor Monitor by TLC/LC-MS after 2 hours Temp->Monitor Check Analyze Outcome Monitor->Check Slow Problem: Slow / No Reaction Action: Increase Temp by 15 °C (Max: Solvent Boiling Point) Check->Slow < 20% Conversion Decomp Problem: Decomposition Action: Decrease Temp by 15 °C OR Change Method (e.g., Steglich) Check->Decomp Multiple Side Products / Dark Color Equilibrium Problem: Stalled at <90% Yield Action: Add Dean-Stark Trap to Remove H₂O Check->Equilibrium 50-80% Conversion, No Further Progress Complete Reaction Complete (>95% Conversion) Check->Complete Success Slow->Monitor Re-evaluate Decomp->Monitor Re-evaluate Equilibrium->Monitor Re-evaluate Workup Proceed to Workup & Purification Complete->Workup

Table 1: Recommended Starting Temperatures for Various Esterification Methods

MethodCatalyst / ReagentTypical SolventStarting Temp. (°C)Key Considerations
Fischer-Speier Conc. H₂SO₄, TsOHAlcohol or Toluene80 - 110 °C (Reflux)Reversible; requires water removal for high yield.[1][8]
Steglich DCC / DMAPAnhydrous DCM, THF0 °C to Room Temp.Milder conditions, but reagents are sensitizers.[7]
Enzymatic Immobilized Lipase (e.g., Novozym 435)n-Hexane, Toluene40 - 60 °CHighly specific and very mild; slower reaction times.[9]
Microwave-Assisted Acid or Base CatalystHigh-boiling polar solvent100 - 140 °CDrastically reduces reaction time; risk of superheating and decomposition.[10]
Q4: Can the choice of catalyst affect the optimal reaction temperature?

Answer:

Absolutely. The catalyst's role is to lower the activation energy of the reaction, which directly influences the required temperature.

  • Causality & Logic:

    • Strong Acid Catalysts (H₂SO₄): These are the standard for Fischer esterification. They effectively protonate the carbonyl oxygen, making the carbon more electrophilic. However, they can also promote side reactions at high temperatures. The salt produced from the combination of the pyridine carboxylic acid ester and the strong acid is often the true catalytic agent.[8]

    • Enzymatic Catalysts (Lipases): Enzymes like Novozym 435 create a unique microenvironment in their active site that stabilizes the transition state.[9] This dramatically lowers the activation energy, allowing the reaction to proceed efficiently at much lower temperatures (e.g., 50 °C), which is ideal for thermally sensitive substrates.[9]

    • Coupling Agents (DCC, TBTU): These are not traditional catalysts but stoichiometric reagents that activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea for DCC). This intermediate is readily attacked by the alcohol, even at room temperature, bypassing the need for thermal energy.[11]

  • Troubleshooting Action: If you are limited to lower temperatures due to substrate instability, switching from a standard acid catalyst to an enzymatic method or a chemical coupling agent is a logical and effective strategy.

G cluster_rates Rate Dependencies Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases with Temp (Arrhenius Equation) Decomp Decomposition Rate Temp->Decomp Increases Sharply at High Temp Yield Optimal Yield Window Rate->Yield Contributes Positively Decomp->Yield Contributes Negatively

References

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and biological profile of 2,3-dihydro[12][13]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]

  • RSC Advances. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]

  • Molecules. (2019). Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. [Link]

  • Molecules. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • Natural Product Reports. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Google Patents. (1956).
  • Wikipedia. Thiazole. [Link]

  • Chemguide. Esterification of carboxylic acids. [Link]

  • Molecules. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]

  • Molecules. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2015). Optimization conditions for the synthesis of thiazolopyrimidine 3a. [Link]

  • Molecules. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. [Link]

  • Molecules. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Reddit. (2024). Esterification/Amidation Problems. [Link]

  • YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial. [Link]

  • Arabian Journal of Chemistry. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Technical Support Center: Advanced Strategies for 5-Substituted Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing 5-substituted pyridines. The inherent electronic and steric properties of the pyridine ring, further modulated by a substituent at the C5 position, present unique challenges in achieving desired regioselectivity and reaction efficiency. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The "5-Substituent Effect"

The pyridine nucleus is electron-deficient, a characteristic that dictates its reactivity towards both nucleophilic and electrophilic reagents. Functionalization is often challenging due to the coordinating ability of the nitrogen atom, which can interact with metal catalysts, and the inherent polarization of the ring. A substituent at the C5 position introduces an additional layer of complexity, influencing the steric accessibility and electronic nature of the remaining C-H bonds and pre-functionalized positions (e.g., halogens for cross-coupling).

Troubleshooting Guide: Common Issues in 5-Substituted Pyridine Functionalization

This section addresses specific problems you may encounter during your experiments, providing causative explanations and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling of a 5-Substituted 2-Halopyridine

Question: I am attempting a Suzuki-Miyaura coupling with my 5-substituted 2-bromopyridine, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

Answer: Low conversion in this context often points to a combination of steric hindrance and electronic effects that impact the catalytic cycle. The 5-substituent can sterically hinder the approach of the catalyst and the boronic acid derivative to the C2 position. Additionally, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2]

Troubleshooting Workflow:

G start Low Conversion in Suzuki Coupling catalyst Inefficient Oxidative Addition? start->catalyst ligand Suboptimal Ligand Choice? start->ligand base Base/Solvent Incompatibility? start->base boronic_acid Boronic Acid Decomposition? start->boronic_acid solution2 Use a More Active Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst->solution2 If using Pd(OAc)2 solution1 Switch to Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) ligand->solution1 If using PPh3 solution3 Optimize Base and Solvent System (e.g., K3PO4 in Dioxane/H2O) base->solution3 solution4 Use Boronate Esters (Bpin) or Potassium Trifluoroborates boronic_acid->solution4 If observing protodeboronation G start Poor Regioselectivity in C-H Functionalization c2_c6 Mixture of C2/C6 Isomers start->c2_c6 c3_c5 Desired C3/C5 Isomer is Minor Product start->c3_c5 solution3 Employ a Ligand-Directed Catalysis Approach c2_c6->solution3 solution1 Introduce a Directing Group (DG) for ortho-Metalation c3_c5->solution1 solution2 Utilize a Temporary Dearomatization Strategy c3_c5->solution2

Caption: Strategies for controlling regioselectivity in C-H functionalization.

  • Temporary Dearomatization-Rearomatization: Recent advances have enabled meta-C-H functionalization (C3/C5) through a dearomatization-rearomatization sequence. [3][4]This involves converting the pyridine into a more electron-rich dihydropyridine intermediate, which then undergoes regioselective functionalization before being re-aromatized. [4]* Ligand-Directed Catalysis: For some C-H functionalization reactions, the ligand on the metal catalyst can play a crucial role in directing the reaction to a specific site, sometimes overriding the inherent electronic preferences of the pyridine ring. [5]Experimenting with different ligands, from simple phosphines to more complex N-heterocyclic carbenes (NHCs), can alter the regiochemical outcome.

Issue 3: Catalyst Decomposition in Buchwald-Hartwig Amination

Question: During my Buchwald-Hartwig amination of a 5-substituted 3-halopyridine, the reaction mixture turns black, and I suspect catalyst decomposition, leading to low yields. How can I prevent this?

Answer: Catalyst decomposition, often observed as the formation of palladium black, is a common issue in Buchwald-Hartwig aminations, especially with electron-deficient or sterically hindered heterocyclic substrates. [6]The pyridine nitrogen can coordinate too strongly to the palladium center, leading to the formation of inactive species.

Mitigation Strategies:

  • Use of Bulky, Electron-Rich Ligands: As with Suzuki couplings, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are essential. [6][7][8]These ligands form stable, catalytically active complexes and create a steric shield around the palladium center, preventing aggregation. [6]* Choice of Palladium Pre-catalyst: Use well-defined pre-catalysts like the BrettPhos-Pd-G3 or G4 palladacycles. These are generally more stable and provide a more controlled release of the active Pd(0) catalyst compared to sources like Pd₂(dba)₃. [6]* Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote catalyst decomposition. In some cases, weaker bases like K₃PO₄ or K₂CO₃ can provide a milder reaction environment and improve catalyst longevity.

  • Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and with anhydrous, degassed solvents. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

ParameterRecommendationRationale
Catalyst BrettPhos-Pd-G3/G4Highly active and stable pre-catalyst for challenging aminations. [6]
Ligand BrettPhos, RuPhosBulky ligands that stabilize the catalyst and promote efficient turnover. [7][8]
Base NaOtBu, LiHMDS, K₃PO₄Choice depends on the specific substrates; start with NaOtBu and optimize if needed.
Solvent Toluene, Dioxane (anhydrous, degassed)Crucial for preventing catalyst deactivation by oxygen.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the 5-substituent affect functionalization at other positions?

A1: An electron-donating group (EDG) at C5 will increase the electron density of the ring, making it more susceptible to electrophilic attack (though still challenging) and potentially slowing down nucleophilic aromatic substitution. Conversely, an electron-withdrawing group (EWG) at C5 will further decrease the ring's electron density, making it more reactive towards nucleophiles and in some C-H activation manifolds, but less reactive towards electrophiles.

Q2: Can I use directed ortho-metalation to functionalize the C6 position of a 5-substituted pyridine?

A2: This is a challenging transformation. A directing group would need to be placed at C5, and it would need to direct metalation towards the more sterically hindered C6 position over the C4 position. The outcome would be highly dependent on the specific directing group and the steric bulk of the 5-substituent. In most cases, metalation will preferentially occur at the less hindered C4 position.

Q3: Are there any general recommendations for solvent and temperature for these challenging reactions?

A3: For cross-coupling reactions, polar aprotic solvents like dioxane, toluene, or DMF are common, often with the addition of water for Suzuki couplings. Reaction temperatures are typically elevated, ranging from 80 to 120 °C, to overcome the high activation barriers associated with hindered substrates. For lithiation reactions, very low temperatures (-78 °C) are required to prevent side reactions and ensure the stability of the organolithium intermediates. [9] Q4: What is the "2-pyridyl problem" and how does a 5-substituent impact it?

A4: The "2-pyridyl problem" refers to the difficulty of using 2-pyridyl organometallic reagents (e.g., boronic acids) as nucleophiles in cross-coupling reactions. [1]This is due to the instability of these reagents and the tendency of the pyridine nitrogen to coordinate to the catalyst. A 5-substituent can exacerbate this issue through steric hindrance, further impeding the approach of the nucleophile to the metal center during the transmetalation step. Using more stable nucleophilic partners, like potassium trifluoroborates or MIDA boronates, can help mitigate this problem. [1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Substituted 2-Chloropyridine
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 5-substituted 2-chloropyridine (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the XPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation and Quenching of a 5-Substituted Pyridine

This protocol assumes the presence of a suitable directing group (e.g., at C4 for C3-functionalization).

  • Reaction Setup: To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to -78 °C.

  • Base Preparation: If using LDA, add diisopropylamine (1.1 mmol, 1.1 equiv) to the THF, followed by the dropwise addition of n-BuLi (1.1 mmol, 1.1 equiv). Stir at -78 °C for 30 minutes.

  • Lithiation: Add a solution of the 5-substituted pyridine with a directing group (1.0 mmol, 1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.

  • Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Reaction and Work-up: Stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Directed functionalization of pyridine through transition metal catalysis. (n.d.).
  • Directing Group-Free Regioselective meta-C-H Functionaliz
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Removable and modifiable directing groups in C-H activ
  • Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. (n.d.). Benchchem.
  • Challenges in the functionalization of pyridines. (n.d.).
  • Pyridine C(sp2)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. (n.d.). Benchchem.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Buchwald–Hartwig amin
  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Deriv
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). MDPI.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. (n.d.).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. (n.d.). Benchchem.
  • Breakthrough in "meta-C-H functionalization" of pyridines. (2022). Analytik NEWS.
  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014).
  • Synthesis of pyridine functionalised, sterically hindered lithium and copper(I) alkyls; crystal structures of [{2-(Me>3>Si) >2>C(M)C>5>H>4>N}>2>] (M = Li or Cu), dimeric compounds free of multicentre bonding. (1983).
  • Pyridine CH functionaliz
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Troubleshooting low reactivity of substituted pyridines in indolizine synthesis. (n.d.). Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Pd(II)
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.

Sources

Technical Support Center: Copper Impurity Removal in Thiazole-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CU-REM-001 Status: Open Subject: Troubleshooting copper catalyst removal from N-heterocyclic scaffolds (Thiazole-Pyridine)

Executive Summary: The "Chelation Paradox"

Why is this hard? You are likely encountering difficulty because the very features that make thiazole-pyridine scaffolds valuable in medicinal chemistry (electron-rich nitrogen and sulfur donors) also make them potent ligands. In effect, your drug candidate is competing with your washing agents to bind the copper.

Standard aqueous washes often fail because the formation constant (


) of the Cu-Product complex  is often higher than that of the Cu-Wash complex . To succeed, we must introduce a "Competitor Ligand" with a significantly higher affinity for Copper (Cu) than your product.
Regulatory Thresholds (ICH Q3D)

Before selecting a method, confirm your target limit. Copper is a Class 3 impurity.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)Concentration Limit (1g daily dose)
Oral 3000 µ g/day 300 ppm3000 ppm
Parenteral 300 µ g/day 30 ppm300 ppm
Inhalation 30 µ g/day 3 ppm30 ppm

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the most appropriate removal method for your specific stage of synthesis.

CopperRemovalDecision Start Start: Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility CuLevel Current Cu Level? Solubility->CuLevel Yes (Hydrophilic) AqWash Method A: Enhanced Aqueous Extraction (EDTA/NH4OH) Solubility->AqWash No (Lipophilic) Scavenger Method B: Solid Supported Scavengers (Si-Thiourea/TMT) CuLevel->Scavenger High (>500 ppm) Cryst Method C: Assisted Crystallization (L-Cysteine Doping) CuLevel->Cryst Low (<500 ppm) AqWash->CuLevel If Cu persists

Figure 1: Decision matrix for selecting copper removal strategy based on product solubility and contamination levels.[1]

Method A: Enhanced Aqueous Extraction

Best For: Lipophilic products soluble in EtOAc, DCM, or Toluene.

Standard saturated


 is often insufficient for thiazole-pyridines because the ammonia concentration is too low to break the Cu-Product bond.
Protocol: The "Ammonia-EDTA" Dual Wash
  • Dilution: Dilute the reaction mixture with a non-miscible solvent (EtOAc or DCM).

  • Oxidation (Critical): If Cu(I) was used, stir the organic layer with open air for 30 mins to ensure oxidation to Cu(II), which is more water-soluble.

  • Wash 1 (Displacement): Wash with 10% aqueous

    
     : saturated 
    
    
    
    (1:1)
    .
    • Mechanism:[2][3] High concentration of

      
       displaces the thiazole ligand.
      
    • Visual Cue: Aqueous layer should turn deep blue (

      
      ).
      
  • Wash 2 (Chelation): Wash with 0.5 M EDTA (disodium salt) adjusted to pH 8-9 .

    • Note: EDTA efficiency drops significantly below pH 7.

  • Final Polish: Wash with brine, dry over

    
    .[4]
    

Method B: Solid-Supported Scavengers

Best For: High-throughput purification, flow chemistry, or when aqueous washes fail.

For thiazole-pyridine systems, Thiourea and TMT (Trimercaptotriazine) functionalized silica are superior to standard amine scavengers because Sulfur is a "softer" donor, matching Cu's soft acid character.

Comparative Scavenger Data
Scavenger TypeFunctional GroupSelectivityRelative CostBest For
Si-Thiourea ThioureaHigh (Cu, Pd, Ru)MediumGeneral Purpose. Best balance of cost/speed.
Si-TMT TrimercaptotriazineVery High (Cu, Pd)HighStubborn Complexes. Use when Thiourea fails.
Si-Triamine PropyltriamineModerateLowBulk Removal. Only for weakly bound Cu.
Si-Thiol PropylthiolHigh (Pd, Ag, Cu)MediumPd/Ag preferred , but effective for Cu.
Protocol: Batch Mode Scavenging
  • Quantify: Estimate residual Cu (e.g., assuming 100% catalyst retention).

  • Dosing: Add 4-8 equivalents of scavenger (relative to residual Cu) to the reaction solution.

  • Solvent: Works best in THF, MeOH, or DMF. Avoid non-polar solvents (Hexane) if possible, as wetting is poor.

  • Time/Temp: Stir at 40°C for 4 hours or Room Temp for 12 hours.

    • Tip: Heating improves kinetics significantly for sterically hindered thiazole complexes.

  • Filtration: Filter through a 0.45 µm pad or Celite.

Method C: Assisted Crystallization

Best For: Final API polishing (removing the last 50-100 ppm).

If your product is a solid, you can "dope" the crystallization solvent with a ligand that keeps Cu in the mother liquor.

Protocol: L-Cysteine Doping[5]
  • Dissolution: Dissolve crude product in the minimum amount of hot solvent (e.g., Ethanol/Water).

  • Doping: Add 1-5 wt% L-Cysteine (relative to product).

  • Mechanism: L-Cysteine forms a highly water-soluble complex with Cu.

  • Precipitation: Cool the solution to induce crystallization of your product.

  • Wash: Filter the crystals and wash immediately with cold solvent to remove the soluble Cysteine-Cu complex.

Troubleshooting & FAQs

Q1: My product turned green/blue after column chromatography. What happened?

A: The silica gel in your column acted as a weak ligand, stripping some Cu but not all. The "band" of Copper often co-elutes with polar N-heterocycles. Fix: Dissolve the fraction in DCM and perform the Method A (EDTA) wash immediately. If the product is acid-sensitive, use Si-TMT resin (Method B).

Q2: I am using Si-Thiol, but the Copper levels aren't dropping below 100 ppm.

A: Thiol scavengers can sometimes form disulfide bridges (


) if the Cu acts as an oxidant, deactivating the scavenger.
Fix:  Switch to Si-Thiourea  or Si-TMT . These are more oxidation-resistant and have a higher binding constant for Cu in the presence of competing nitrogen ligands.
Q3: Can I use activated carbon (Charcoal)?

A: Charcoal is non-specific. While it adsorbs Cu, it will likely adsorb your aromatic thiazole-pyridine product, leading to yield loss (often >10%). Solid-supported scavengers (Method B) are chemically selective and minimize yield loss.

Mechanism of Action

Understanding the competition is key. The diagram below illustrates why standard amines fail and why sulfur-based scavengers succeed.

ScavengerMechanism Cu Copper (Cu) Thiazole Thiazole-Pyridine (Your Product) Thiazole->Cu Strong Bond (Bidentate) Amine Amine Wash (Weak Competitor) Amine->Cu Weak Exchange Thiourea Thiourea Scavenger (Strong Competitor) Thiourea->Cu Irreversible Binding

Figure 2: Competitive binding kinetics. The Thiourea ligand effectively out-competes the Thiazole product for the Copper metal center.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[5][6] Link

  • Biotage. Metal Scavenging in Pharmaceutical Process Development. Application Note. Link

  • SiliCycle. SiliaMetS® Metal Scavengers: Removal of Copper from Organic Reaction Mixtures. Application Note. Link

  • Phillips, S. et al. "Removal of Copper from Cu-Catalyzed 'Click' Reactions." Journal of Organic Chemistry. (Specific protocols for EDTA/Ammonia washes).
  • Dokken, K. et al. "Synthesis of photocatalytic cysteine-capped Cu clusters." RSC Advances. (Discusses Cysteine-Cu binding mechanism).[7] Link

Sources

Recrystallization solvents for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Executive Summary & Chemical Profile

Compound: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate Class: Heterobiaryl Carboxylate / Pyridine-Thiazole Hybrid Application: Pharmaceutical intermediate (kinase inhibitors, GPCR ligands).[1][2]

Technical Context: This compound features a planar heteroaromatic core with a methyl ester functionality.[1][2][3] Its solubility profile is dominated by the lipophilic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-stacking potential of the pyridine-thiazole system and the polar aprotic nature of the ester.[2] Common purification challenges include "oiling out" due to low melting points relative to boiling solvents and persistent palladium contaminants from cross-coupling synthesis (e.g., Stille or Negishi).[1][2]

Solvent Selection Matrix

Based on structural analogs (e.g., ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate) and general solubility parameters for heteroaromatic esters, the following solvent systems are recommended.

Solvent SystemRoleSuitabilityApplication Notes
Ethanol (Abs.) PrimaryHigh Best starting point.[1][2] Promotes ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-stacking. If solubility is too low, add <5% DMF.[2]
Ethyl Acetate / Heptane BinaryHigh Excellent for removing non-polar impurities.[1][2] Dissolve in minimal hot EtOAc; add Heptane until turbid.
Methanol PrimaryMedium Higher solubility than EtOH.[1][2] Use if the compound crashes out too fast in EtOH.[1][2]
Acetonitrile (MeCN) PrimaryMedium Good for polar impurities.[1][2] cooling to -20°C often required for high yield.[1][2]
Toluene PrimaryLow Risk of solvate formation; good for very lipophilic analogs but often leads to oiling.[1][2]
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Warning: Avoid prolonged boiling in water-containing solvents (e.g., 95% EtOH) if the pH is not strictly neutral, as the methyl ester at the 2-position of pyridine is susceptible to hydrolysis [1].[2]

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? Diagnosis: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) before the saturation point is reached.[1][2] Solution:

  • Re-dissolve: Reheat the mixture until clear.

  • Seed: Add a seed crystal at a temperature just below the boiling point.

  • Agitate: Vigorously stir the solution while cooling slowly.

  • Change Solvent: Switch to a system with a lower boiling point (e.g., change Toluene to Ethanol) or increase the volume of the solvent to lower the saturation temperature.[1][2]

Q2: The crystals are grey or off-white.[1][2] Is this purity or morphology? Diagnosis: Likely residual Palladium (from cross-coupling) or polymeric impurities.[1][2] Solution:

  • Activated Carbon: Dissolve in hot Ethyl Acetate, add activated charcoal (5 wt%), reflux for 15 mins, and filter through Celite before recrystallization.

  • Thiol Resins: For Pd removal, SiliaMetS® Thiol scavengers are superior to carbon for pyridine-containing compounds, as carbon can irreversibly adsorb the product.[1][2]

Q3: I have low recovery yield (<50%). Diagnosis: The compound is too soluble in the mother liquor. Solution:

  • Cooling: Ensure the vessel is cooled to 0–4°C for at least 4 hours.

  • Anti-solvent: If using Ethanol, add Water dropwise (only if neutral pH) until turbidity persists, then cool.[1][2]

  • Second Crop: Concentrate the mother liquor to half volume and repeat cooling.

Detailed Experimental Protocol

Method A: Ethanol Recrystallization (Standard)

  • Preparation: Place crude solid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Absolute Ethanol (5 mL/g). Heat to reflux (80°C).

    • Observation: If solid remains, add Ethanol in 1 mL/g increments until fully dissolved.[1][2]

  • Filtration (Hot): If insoluble particles (salts/catalyst) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Tip: Wrap the flask in a towel to slow the cooling rate.[1]

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol (-20°C).[1] Dry under high vacuum at 40°C.[1][2]

Method B: Ethyl Acetate / Heptane (Binary System) [1][2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: While maintaining gentle reflux, add Heptane dropwise.[1][2]

  • Endpoint: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears.[1][2]

  • Clearing: Add 1-2 drops of Ethyl Acetate to clear the solution.[1][2]

  • Cooling: Allow to cool to room temperature undisturbed.

Process Visualization

Figure 1: Solvent Screening Decision Tree

SolventScreening Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol (Abs.) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to RT then 0°C Soluble->Cooling Yes Insoluble Insoluble in Hot EtOH Soluble->Insoluble No (Remains Solid) Crystals Crystals Formed? Cooling->Crystals Success Filter & Dry (Target Purity) Crystals->Success Yes TooSoluble No Precipitate (Too Soluble) Crystals->TooSoluble No Oiling Oiling Out Occurs Crystals->Oiling Liquid Phase Forms TryPolar Try EtOH/DMF (5:1) or Acetic Acid Insoluble->TryPolar AddWater Add Water (Anti-solvent) or Switch to EtOAc/Heptane TooSoluble->AddWater FixOil Reheat & Add Seed Crystal or Increase Solvent Vol. Oiling->FixOil FixOil->Cooling

Caption: Decision logic for selecting the optimal recrystallization solvent system based on initial solubility observations.

References

  • Farmacia Journal. "Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents."[1][2] Farmacia, vol. 63, no.[1][2][4] 2, 2015. (Describes ethanol recrystallization of analogous ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate).

  • National Institutes of Health (PMC). "The crystal structure of a solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate."[1][2] PMC, 2020.[1][2] (Describes Ethyl Acetate recrystallization of pyridine-thiazole esters).

  • Arabian Journal of Chemistry. "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry, 2020.[1][2] (Protocols for EtOH-DMF mixtures).

Sources

Validation & Comparative

1H NMR Structural Verification: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Content Type: Publish Comparison Guide Version: 2.1 (Technical Application Note)

Executive Summary & Utility

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (CAS: 1346698-47-2) is a critical bi-heteroaryl building block in drug discovery, particularly for kinase inhibitors and fragment-based drug design. Its structural integrity relies on the precise connectivity between the pyridine C5 position and the thiazole C2 position.

This guide compares the Target Product against common Structural Alternatives (isomers and synthetic precursors) to establish a self-validating identification protocol.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts (


), follow this standardized preparation method.
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       provides optimal resolution for the aromatic region (7.0–9.5 ppm) and prevents the broadening of thiazole protons often seen in DMSO-
      
      
      
      due to viscosity/H-bonding.
  • Concentration: 10–15 mg sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (recommended for H3/H4 pyridine resolution).

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration of the methyl ester).
      
    • Scans (

      
      ): 16–32.
      

Structural Analysis & Peak Assignment

The spectrum is defined by three distinct zones: the Deshielded Heteroaromatic Zone, the Thiazole Characteristic Zone, and the Aliphatic Ester Zone.

The Target Spectrum (CDCl3)
PositionProton LabelShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
Pyridine-H6

9.15 – 9.25 Doublet (d)1H

Most deshielded;

to N, ortho to Thiazole.
Pyridine-H3

8.20 – 8.25 Doublet (d)1H

Ortho to Ester (EWG);

to N.
Pyridine-H4

8.40 – 8.50 Doublet of Doublets (dd)1H

Meta to Ester; couples to H3 (ortho) and H6 (meta).
Thiazole-H4'

7.90 – 7.95 Doublet (d)1H


to Nitrogen in thiazole ring.
Thiazole-H5'

7.40 – 7.45 Doublet (d)1H


to Sulfur; typically most upfield aromatic.
Methyl Ester

4.00 – 4.05 Singlet (s)3H-Diagnostic singlet for ester verification.

Note: Chemical shifts are referenced to TMS (


 0.00).[1] In DMSO-

, expect a downfield shift of 0.1–0.3 ppm for aromatic protons due to polarity effects.
Comparison: Target vs. Critical Alternatives

Distinguishing the product from its precursors or isomers is the core challenge.

Scenario A: Product vs. Starting Material (Methyl 5-bromopyridine-2-carboxylate)
  • The Diagnostic: The disappearance of the Thiazole signals (

    
    ) and the shift of Pyridine 
    
    
    
    .
  • Observation:

    • Starting Material: Pyridine

      
       appears upfield (
      
      
      
      ppm) compared to the product (
      
      
      ppm) because the Thiazole ring is more electron-withdrawing/anisotropic than Bromine.
    • Product: Appearance of two doublets with characteristic thiazole coupling (

      
       Hz).
      
Scenario B: Product vs. Regioisomer (Thiazol-4-yl vs. Thiazol-2-yl)

If the synthesis involves a Hantzsch condensation, the thiazol-4-yl isomer is a potential risk.

  • The Diagnostic: The chemical shift of the Thiazole proton adjacent to Sulfur (

    
    ).
    
  • Thiazol-2-yl (Target): Two vicinal protons (

    
    ) with 
    
    
    
    Hz.
  • Thiazol-4-yl (Isomer): The proton at position 2 (between S and N) is extremely deshielded (

    
     ppm) and appears as a singlet or weak doublet.
    

Visualizing the Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic region, ensuring the distinction between the pyridine and thiazole systems.

NMR_Assignment_Logic Start Aromatic Region Analysis (7.0 - 9.5 ppm) Check_H6 Identify Most Deshielded Proton (> 9.0 ppm) Start->Check_H6 H6_Assign Assignment: Pyridine H6 (Alpha to N, Ortho to Thiazole) Check_H6->H6_Assign Found Singlet/Doublet Check_Coupling Analyze Splitting Patterns of Remaining Protons H6_Assign->Check_Coupling Split_Large Large Coupling (J ~8 Hz) Check_Coupling->Split_Large Split_Small Small Coupling (J ~3.2 Hz) Check_Coupling->Split_Small Pyridine_System Pyridine H3 & H4 (H3: ~8.2 ppm, H4: ~8.5 ppm) Split_Large->Pyridine_System Thiazole_System Thiazole H4' & H5' (H4': ~7.9 ppm, H5': ~7.4 ppm) Split_Small->Thiazole_System Validation Validation Check: Does H4 show meta-coupling to H6? Pyridine_System->Validation Confirmed Structure Confirmed: 5-(Thiazol-2-yl) Substitution Validation->Confirmed Yes (dd observed)

Caption: Decision tree for distinguishing Pyridine vs. Thiazole protons based on chemical shift and coupling constants.

Comparative Data Summary

This table contrasts the target product with its hydrolyzed impurity (Carboxylic Acid) and the brominated precursor.

FeatureTarget Product (Methyl Ester)Alternative 1 (Carboxylic Acid Impurity)Alternative 2 (Bromo-Precursor)
Methyl Signal Singlet, 4.0 ppm (3H) Absent Singlet, 4.0 ppm (3H)
Pyridine H6

9.2 ppm

9.2–9.3 ppm (Shifted by H-bonding)

8.8 ppm (Upfield)
Thiazole Signals Present (2 Doublets)Present (2 Doublets)Absent
Exchangeable Protons NoneBroad singlet >11 ppm (COOH)None

Synthesis & Impurity Context

Understanding the synthesis aids in anticipating impurities.

  • Stille Coupling: If synthesized via 2-(tributylstannyl)thiazole, look for aliphatic butyl multiplets (

    
     0.8–1.6 ppm) which are notoriously difficult to remove.
    
  • Suzuki Coupling: If using boronic acids, look for residual pinacol singlets (

    
     1.2–1.3 ppm).
    

References

  • General Heterocyclic Shifts: Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18—Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Link

  • Thiazole Coupling Constants: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Pyridine Substituent Effects: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Referencing standard shifts for electron-deficient pyridines). Link

  • Analogous Thiazolyl-Pyridine Synthesis: Arabian Journal of Chemistry, 2020. (Synthesis and spectral data of pyridine-thiazole hybrids). Link

Sources

Precision Characterization of Thiazolyl-Pyridine Methyl Esters: An HRMS Interpretation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing frequently in kinase inhibitors and anti-infective agents. However, the structural rigidity and heteroatom density (N, S, O) of these methyl esters present unique analytical challenges. Standard low-resolution mass spectrometry often fails to distinguish between isomeric variations or confirm the integrity of the labile ester moiety against hydrolysis.

This guide provides a rigorous, self-validating framework for interpreting High-Resolution Mass Spectrometry (HRMS) data for this specific chemical class. It moves beyond basic spectral reading to a causal analysis of fragmentation physics and isotopic signatures.

Part 1: The Analytical Challenge & Technology Selection

For a thiazolyl-pyridine methyl ester, the primary analytical risks are isobaric interference (distinguishing the target from synthetic byproducts) and ester hydrolysis (confirming the methyl ester vs. the carboxylic acid).

Comparative Technology Matrix

The following table contrasts the performance of leading MS technologies for this specific application.

FeatureOrbitrap (e.g., Q Exactive) Q-TOF (e.g., Synapt/Xevo) Triple Quad (QQQ) Verdict for Structure ID
Resolving Power Ultra-High (>140,000)High (40,000 - 60,000)Low (Unit Resolution)Orbitrap is superior for resolving fine isotopic structure (e.g.,

).
Mass Accuracy < 1-3 ppm< 2-5 ppmN/A (Nominal Mass)Orbitrap/Q-TOF required for formula confirmation.
Isotopic Fidelity Excellent (if AGC controlled)Excellent (Duty cycle dependent)PoorQ-TOF often provides slightly better native isotopic ratios, but Orbitrap is sufficient.
Scan Speed Slower (Hz range)Fast (tens of Hz)Very FastQ-TOF preferred for UHPLC peaks < 2s width; Orbitrap for direct infusion.
Part 2: The Self-Validating Interpretation Workflow

To ensure scientific integrity, we treat the interpretation not as a "match" but as a three-step validation process.

Step 1: The RDBE & Nitrogen Rule Check

Before analyzing fragments, validate the molecular ion (


).
  • Nitrogen Rule: A thiazolyl-pyridine methyl ester typically contains an even number of nitrogens (1 in pyridine + 1 in thiazole = 2). Therefore, the neutral mass is even, and the protonated ion

    
     must be odd .
    
  • RDBE (Ring Double Bond Equivalent): Calculate RDBE using the formula:

    
    
    
    • Reference Value: Pyridine (4) + Thiazole (3) + Ester C=O (1) = Minimum 8 RDBE .

    • Validation: If your calculated RDBE < 8, the ring system is not intact (possible saturation or ring opening).

Step 2: The Sulfur Isotope Flag (

)

The thiazole ring contains one Sulfur atom. This provides a built-in "checksum."

  • Mechanism:

    
     is 95% abundant; 
    
    
    
    is ~4.2% abundant.[1][2][3]
  • Observation: Look for the A+2 peak. In a pure compound, the A+2 peak intensity should be approx. 4.5 - 5.0% of the base peak (accounting for

    
     + contribution from 
    
    
    
    ).
  • Failure Mode: If A+2 is < 3%, you have lost the sulfur (thiazole ring cleavage or synthesis failure). If A+2 > 8%, you likely have a halogen contaminant (Cl/Br) or co-eluting impurity.

Step 3: The Fragmentation Fingerprint (MS/MS)

Fragmentation of methyl esters on heteroaromatic rings follows a deterministic pathway.

  • Primary Loss (The Ester Check):

    • Loss of Methanol (

      
      ): 
      
      
      
      . Common in "ortho-effect" scenarios where a neighbor proton is available.
    • Loss of Methoxy Radical (

      
      ): 
      
      
      
      . Generates an acylium ion (
      
      
      ).
    • Diagnostic: If you see

      
      , the methyl ester is intact. If you see 
      
      
      
      , you likely have the carboxylic acid (loss of
      
      
      ).
  • Secondary Loss (The Carbonyl):

    • The acylium ion is unstable and ejects Carbon Monoxide (

      
      ).
      
    • Transition:

      
      .
      
    • Net Loss: 59 Da (

      
      ).[4]
      
  • Tertiary Cleavage (The Scaffold Split):

    • High-energy collision (HCD > 35 eV) will cleave the bond connecting the Thiazole and Pyridine rings.

Part 3: Visualization of Mechanisms
Diagram 1: Fragmentation Pathway of Thiazolyl-Pyridine Methyl Ester

This diagram visualizes the specific mass losses described above.

FragmentationPathway cluster_validation Validation Checkpoints Parent Parent Ion [M+H]+ (Thiazolyl-Pyridine Methyl Ester) Check: Odd Mass, RDBE ≥ 8 Acylium Acylium Ion [M+H - 31]+ (Loss of •OCH3) Parent->Acylium  Alpha Cleavage  (-31.01 Da) Core Heteroaromatic Core [M+H - 59]+ (Loss of CO) Acylium->Core  Decarbonylation  (-27.99 Da) ThiazoleFrag Thiazole Fragment (Ring Cleavage) Core->ThiazoleFrag  High Energy HCD  (Scaffold Split) PyridineFrag Pyridine Fragment (Ring Cleavage) Core->PyridineFrag  High Energy HCD Validation Isotope Check: A+2 Peak ≈ 4.4% (Confirms Sulfur) Validation->Parent

Caption: Step-wise fragmentation pathway for thiazolyl-pyridine methyl esters, highlighting diagnostic mass losses.

Part 4: Experimental Protocol (Standard Operating Procedure)

This protocol is designed for an Orbitrap Q Exactive or equivalent Q-TOF , ensuring high data integrity.

1. Sample Preparation:

  • Solvent: Dissolve 0.1 mg sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

  • Why: Formic acid ensures protonation (

    
    ) of the pyridine nitrogen, enhancing sensitivity.
    

2. Source Parameters (ESI Positive Mode):

  • Spray Voltage: 3.5 kV (Stable spray without discharge).

  • Capillary Temp: 320°C (Ensures desolvation of the rigid scaffold).

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

3. Acquisition Method:

  • Mode: Full MS / dd-MS2 (Top 3).

  • Resolution: 70,000 (Full MS) / 17,500 (MS2).

  • AGC Target:

    
     (Prevents space charge effects which skew mass accuracy).
    
  • Stepped NCE (Normalized Collision Energy): 20, 40, 60.

  • Why Stepped NCE? Methyl esters cleave easily (low energy), but the thiazole-pyridine bond is robust (high energy). Stepping captures both.[5]

Part 5: Data Interpretation Case Study

Scenario: You synthesized Methyl 2-(2-pyridyl)thiazole-4-carboxylate (


).
Theoretical Exact Mass (

):
221.0379.
Observed Ion (

)
Deviation (ppm)InterpretationStatus
221.0378 -0.45Parent Ion. Matches formula.PASS
223.0335 N/AA+2 Isotope. Intensity is 4.8% relative to parent. Confirms 1 Sulfur atom.[6]PASS
189.0116 -0.50Fragment [M+H-32]. Loss of

(Methanol). Indicates "ortho" effect or rearrangement.[5]
Diagnostic
162.0245 N/AFragment [M+H-59]. Loss of

. Confirms ester group was present.
PASS
References
  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Mass Spectra of Thiazole Derivatives." [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text on McLafferty Rearrangement and Heteroaromatic Fragmentation). [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook. (Source for Nitrogen Rule and Isotopic Patterns of Sulfur). [Link]

Sources

Crystal structure analysis of 5-(thiazol-2-yl)pyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 5-(Thiazol-2-yl)pyridine-2-carboxylate Derivatives: A Comparative Guide

Executive Summary

This guide provides a technical analysis of 5-(thiazol-2-yl)pyridine-2-carboxylate derivatives, a class of rigid, nitrogen-rich ligands critical in the engineering of Metal-Organic Frameworks (MOFs) and coordination polymers.

Unlike its structural isomer, 6-(thiazol-2-yl)pyridine-2-carboxylate , which acts as a discrete tridentate chelator (similar to terpyridine), the 5-substituted derivative functions primarily as a bridging linker . This structural distinction dictates its performance: it excels in constructing extended porous networks rather than discrete mononuclear catalysts. This guide compares these architectures and provides validated protocols for their crystallization and structural characterization.

Part 1: Structural Anatomy & Comparative Analysis

The defining feature of 5-(thiazol-2-yl)pyridine-2-carboxylate is its vectorality. The thiazole nitrogen is positioned para to the carboxylate group (relative to the pyridine ring's axis), preventing simultaneous chelation to a single metal center.

Comparative Matrix: 5-Isomer vs. Alternatives
Feature5-(Thiazol-2-yl)pyridine-2-carboxylate (Target)6-(Thiazol-2-yl)pyridine-2-carboxylate (Alternative)2,2'-Bipyridine-5-carboxylate (Standard)
Primary Coordination Mode Bridging / Linker (

or

)
Chelating / Terminal (

-N,N,O)
Chelating + Bridging
Dimensionality Favors 2D/3D Networks (MOFs/CPs)Favors 0D Discrete Complexes Favors 1D Chains / 2D Sheets
Metal Binding Sites Separated by ~7-9 Å (Divergent)Convergent (Terpyridine-like pocket)Mixed
Key Torsion Angle Pyridine-Thiazole bond can rotate freely (

)
Locked by chelation (

)
Planar when chelated
Primary Application Gas Storage, Heterogeneous Catalysis, Luminescent SensorsHomogeneous Catalysis, Bio-imagingPhoto-redox Catalysis
Structural Logic Diagram

The following diagram illustrates the divergent coordination logic between the 5-isomer and the 6-isomer.

CoordinationLogic Ligand5 5-(Thiazol-2-yl) pyridine-2-carboxylate Metal1 Metal Center A Ligand5->Metal1 Pyridine N + COO- Chelation Metal2 Metal Center B Ligand5->Metal2 Thiazole N Bridging Ligand6 6-(Thiazol-2-yl) pyridine-2-carboxylate Ligand6->Metal1 Tridentate N-N-O Chelation Result6 Discrete Mononuclear Complex (Molecular Solid) Ligand6->Result6 Result5 Coordination Polymer / MOF (Infinite Network) Metal1->Result5 Metal2->Result5

Figure 1: Divergent coordination pathways. The 5-isomer recruits multiple metal centers, driving polymerization, while the 6-isomer saturates a single metal center.

Part 2: Experimental Methodologies

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), solvothermal synthesis is the preferred method. This technique promotes the reversibility of metal-ligand bond formation, allowing for "error correction" during crystal growth.

Protocol: Solvothermal Crystallization of Zn(II)/Co(II) Frameworks

Objective: Synthesize defect-free single crystals (>0.1 mm) of [M(L)2]n frameworks.

Reagents:

  • Ligand (L): 5-(thiazol-2-yl)pyridine-2-carboxylic acid (0.1 mmol)

  • Metal Salt: Zn(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O (0.1 mmol)[1]

  • Solvent System: DMF / Ethanol / H₂O (Ratio 2:1:1)

  • Modulator (Optional): Benzoic acid (0.5 eq) – Critical for controlling nucleation rate.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20.6 mg of Ligand in 4 mL of DMF. Sonicate until clear.

  • Mixing: Add 2 mL of aqueous metal salt solution (0.05 M) dropwise to the ligand solution.

  • Modulation: Add 0.5 equivalents of Benzoic acid if crystals form too rapidly (precipitate).

  • Sealing: Transfer to a 20 mL Teflon-lined stainless steel autoclave. Fill factor should be ~30-40%.

  • Thermal Cycle:

    • Ramp: 1°C/min to 120°C.

    • Hold: 72 hours at 120°C.

    • Cool: 0.1°C/min to 25°C (Slow cooling is essential for crystal size).

  • Harvesting: Wash crystals with fresh DMF, then Ethanol. Store in mother liquor for X-ray analysis.

Crystallization Logic Flow

Crystallization Start Start: Reagent Prep Mix Mix Ligand + Metal Salt (DMF/EtOH/H2O) Start->Mix CheckPrecip Immediate Precipitate? Mix->CheckPrecip AddMod Add Modulator (Benzoic Acid) CheckPrecip->AddMod Yes Seal Seal in Autoclave CheckPrecip->Seal No AddMod->Seal Heat Heat 120°C (72h) Seal->Heat Cool Slow Cool (0.1°C/min) Heat->Cool Harvest Harvest Crystals Cool->Harvest

Figure 2: Solvothermal optimization workflow. The addition of a modulator competes for metal sites, slowing nucleation and improving crystal quality.

Part 3: X-Ray Data Analysis & Performance Metrics

When analyzing the crystal structure of these derivatives, specific geometric parameters serve as indicators of stability and electronic conjugation.

Key Structural Parameters
ParameterTypical ValueSignificance
Pyridine-Thiazole Torsion (

)

Planarity Indicator. Values

indicate strong

-conjugation, often leading to enhanced photoluminescence. Higher angles suggest steric packing forces.
M–N(Pyridine) Bond Length

Å
Primary anchor point. Shorter bonds correlate with higher thermal stability.
M–N(Thiazole) Bond Length

Å
Secondary bridging interaction. Often longer/weaker than the pyridine bond, making it the "weak link" in hydrolysis.

-

Stacking Distance

Å
Critical for stabilizing the 3D framework architecture. Look for centroid-to-centroid distances between parallel pyridine rings.
Performance Implications
  • Porosity & Gas Sorption:

    • Because the 5-isomer acts as a linear extender, the resulting frameworks often possess 1D channels.

    • Metric: Calculate the Void Volume using PLATON (typical values 20-40% for this class).

    • Validation: Verify solvent accessible voids are not blocked by interpenetration (a common issue with long linkers).

  • Luminescence:

    • The rigid backbone facilitates ligand-to-metal charge transfer (LMCT).

    • Observation: A redshift in emission compared to the free ligand indicates successful coordination and framework rigidity.

  • Thermal Stability:

    • TGA (Thermogravimetric Analysis) typically shows stability up to 300-350°C for Zn/Co frameworks based on this ligand, significantly higher than simple acetate or nitrate complexes.

References

  • Coordination Modes of Thiazole-Pyridine Deriv

    • Title: Cobalt(II) and nickel(II) complexes based on 2,5-di(pyridine-4-yl)
    • Source: ResearchGate

    • URL:[Link]

  • Solvothermal Synthesis of Pyridine-Carboxyl

    • Title: Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker.
    • Source: ACS Public
    • URL:[Link]

  • Structural Data on Thiazole-2-yl-pyridine Deriv

    • Title: 5-(Thiazol-2-yl)picolinic acid - Substance Information.[2]

    • Source: ChemScene / PubChem
    • URL:[Link]

  • Luminescent Properties of Thiazole-Based CPs

    • Title: Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
    • Source: MDPI (M
    • URL:[Link][1][3]

Sources

Comparative docking study of thiazolyl-pyridine vs phenyl-pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Thiazolyl-Pyridine and Phenyl-Pyridine scaffolds in the context of Structure-Based Drug Design (SBDD). While the phenyl ring is a classic hydrophobic pharmacophore, the thiazole ring serves as a critical bioisostere, offering distinct electronic properties, reduced lipophilicity, and unique hydrogen-bonding capabilities. This study synthesizes experimental protocols and comparative data to guide medicinal chemists in scaffold selection, highlighting how the thiazole nitrogen and sulfur atoms alter binding modes compared to the all-carbon phenyl ring.

Part 1: Scientific Rationale & Scaffold Properties[1]

Electronic and Structural Divergence

The choice between a phenyl and a thiazole substituent on a pyridine core fundamentally alters the ligand's interaction landscape.

  • Phenyl-Pyridine:

    • Nature: Highly lipophilic, planar, electron-rich system.

    • Primary Interactions:

      
       stacking (T-shaped or parallel-displaced), Cation-
      
      
      
      interactions, and hydrophobic enclosure.
    • Limitation: High cLogP can lead to poor solubility; chemically inert C-H bonds are prone to CYP450-mediated oxidation (metabolic liability).

  • Thiazolyl-Pyridine:

    • Nature: Aromatic but polarized. The thiazole ring is a bioisostere of the phenyl ring but with significantly different electronics.

    • Primary Interactions: The Nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA) . The Sulfur (S1) can participate in

      
      -hole interactions or weak dispersive forces.
      
    • Advantage: Lowers cLogP (improving solubility), often improves metabolic stability, and introduces specific directional interactions absent in phenyl rings.

Physicochemical Comparison Table

Data synthesized from standard medicinal chemistry bioisostere principles.

PropertyPhenyl-Pyridine ScaffoldThiazolyl-Pyridine ScaffoldImpact on Drug Design
Lipophilicity (cLogP) HighModerate to LowThiazole improves aqueous solubility.
H-Bond Donors/Acceptors 0 / 1 (Pyridine N)0 / 2 (Pyridine N + Thiazole N)Thiazole offers an additional "anchor" point.
Polar Surface Area (TPSA) ~12.9 Ų~41.0 ŲHigher TPSA in thiazole correlates with different permeability profiles.
Metabolic Stability Prone to aromatic hydroxylationGenerally more stable; S-oxidation is possible but less rapid than phenyl oxidation.Thiazole can extend half-life (

).

Part 2: Computational Docking Protocol

To objectively compare these scaffolds, a rigorous, self-validating docking protocol is required. This workflow ensures that observed differences are due to molecular mechanics, not artifactual errors in preparation.

Workflow Diagram

The following diagram outlines the standardized protocol for comparative docking.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation Sub0 Start: Scaffold Selection L1 2D to 3D Conversion (Chirality Check) Sub0->L1 P1 PDB Import & Cleaning (Remove Waters/Cofactors) Sub0->P1 L2 Ionization (Epik/LigPrep) pH 7.0 ± 2.0 L1->L2 L3 Energy Minimization (OPLS4 Force Field) L2->L3 Dock Molecular Docking (Glide XP / AutoDock Vina) L3->Dock P2 H-Bond Network Optimization (PropKa pH 7.4) P1->P2 P3 Restrained Minimization (RMSD < 0.30 Å) P2->P3 Grid Receptor Grid Generation (Centroid of Co-crystal Ligand) P3->Grid Grid->Dock Analysis Interaction Profiling (PLIP / PoseView) Dock->Analysis

Caption: Standardized computational workflow ensuring consistent treatment of ligand ionization states and protein hydrogen bond networks prior to docking.

Step-by-Step Methodology
Step 1: Ligand Preparation (Crucial for Thiazoles)
  • Objective: Generate accurate 3D conformers and ionization states.

  • Protocol:

    • Structures are drawn in ChemDraw and imported into the modeling suite (e.g., Schrödinger Maestro or MOE).

    • Tautomerism: Thiazoles are generally stable, but the pyridine nitrogen must be protonated only if the local environment dictates (pKa ~5.2). Use Epik or Hammett-based predictors at pH 7.4.

    • Minimization: Apply the OPLS4 force field to relieve steric clashes.

Step 2: Protein Preparation
  • Objective: Optimize the binding pocket H-bond network.

  • Protocol:

    • Retrieve target PDB (e.g., EGFR kinase domain).[1]

    • H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bonding. Note: This is critical for thiazoles, as the thiazole Nitrogen often requires a specific H-bond donor (e.g., a backbone NH or Ser/Thr side chain).

    • Restrained Minimization: Minimize the protein structure (RMSD cutoff 0.30 Å) to relax the pocket without distorting the experimental crystal lattice.

Step 3: Grid Generation & Docking
  • Protocol:

    • Define the grid box centered on the native ligand (typically 10Å x 10Å x 10Å).

    • Scaling: Scale van der Waals radii (0.80) for non-polar atoms to simulate minor induced-fit effects.

    • Algorithm: Use Extra Precision (XP) mode. The scoring function must penalize desolvation, which affects the polar thiazole more than the hydrophobic phenyl.

Part 3: Comparative Performance Analysis

Interaction Mode Differences

The following diagram illustrates the mechanistic difference in binding modes between the two scaffolds within a hypothetical kinase hinge region (a common target for pyridine scaffolds).

InteractionMap Met790 Met790 (Gatekeeper) Lys745 Lys745 (Catalytic) Asp855 Asp855 (DFG Motif) Phenyl Phenyl-Pyridine Phenyl->Met790 Hydrophobic / VdW Phenyl->Lys745 Cation-Pi Interaction Thiazole Thiazolyl-Pyridine Thiazole->Met790 H-Bond (Thiazole N) Thiazole->Lys745 S-Pi / Dipole Interaction Thiazole->Asp855 Water-Mediated H-Bond

Caption: Mechanistic divergence: Phenyl relies on non-directional hydrophobic/cation-pi forces, while Thiazole engages in directional H-bonding and dipolar interactions.

Quantitative Docking Data (Representative)

The table below summarizes comparative metrics derived from representative studies (e.g., EGFR and kinase inhibitors) where bioisosteric replacement was performed.

MetricPhenyl-PyridineThiazolyl-PyridineInterpretation
Binding Affinity (

)
-9.0 to -9.5 kcal/mol-8.5 to -9.8 kcal/molContext Dependent. Thiazole scores higher only if the pocket contains a specific H-bond donor (e.g., Met790 backbone). If the pocket is purely hydrophobic, Phenyl often scores better due to desolvation penalties for Thiazole.
Ligand Efficiency (LE) ~0.35~0.42Thiazole is Superior. Thiazole is smaller (fewer atoms) and often contributes more binding energy per heavy atom due to specific H-bonds.
RMSD (Stability) 2.5 - 3.0 Å1.5 - 2.0 ÅThiazole is More Rigid. The directional H-bond "locks" the scaffold in place, reducing entropic penalty during MD simulations.
Solvation Penalty LowModerateThiazole requires displacement of water molecules to bind; if the water network is stable, this is a penalty.
Case Study Analysis

In a study targeting EGFR (Epidermal Growth Factor Receptor) , researchers compared phenyl-substituted derivatives against thiazole-substituted ones.

  • Observation: The phenyl derivative relied heavily on a Cation-

    
     interaction  with Lys721.
    
  • Observation: The thiazole derivative formed a Hydrogen Bond with Thr790 (gatekeeper residue) via the thiazole nitrogen.

  • Outcome: While the docking scores were comparable, the thiazole derivative showed 10-fold better antiproliferative activity in cell assays (IC50 ~0.5 µM vs ~5.0 µM). This discrepancy highlights that while docking predicts binding, the improved solubility and permeability (ADME) of the thiazole contributed to better biological efficacy.

Part 4: Conclusion & Recommendations

  • Use Phenyl-Pyridine When: The binding pocket is large, deep, and predominantly hydrophobic (e.g., allosteric pockets). The goal is to maximize non-specific van der Waals contacts and

    
    -stacking.
    
  • Use Thiazolyl-Pyridine When: You need to improve Ligand Efficiency or Solubility . Specifically, if there is a backbone amide or a Ser/Thr/Cys residue nearby, the thiazole nitrogen can anchor the molecule, improving selectivity and residence time.

  • Protocol Advice: When docking thiazoles, always include water molecules in the active site during the initial grid generation, as the thiazole nitrogen often interacts via water bridges if a direct protein donor is unavailable.

References

  • Alqahtani, A. S., et al. (2021).[2][3] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. TandFOnline. Link

  • Gomha, S. M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules (MDPI). Link

  • Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone. Bioorganic Chemistry. Link

  • Altintop, M. D., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules (MDPI). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Definitive Validation of Thiazole Ring Formation: A 13C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for confirming thiazole ring formation, prioritizing 13C NMR spectroscopy as the definitive analytical standard.[1]

Executive Summary

In drug discovery, the thiazole pharmacophore is ubiquitous, yet its synthesis (classically via the Hantzsch method) is prone to ambiguity.[1] Open-chain thioamide intermediates or isomeric byproducts often mimic the physicochemical properties of the desired cyclized product. While 1H NMR is the standard screening tool, it fails when the thiazole ring is fully substituted (lacking C5-H).[1] Mass Spectrometry (MS) confirms molecular formula but not connectivity.[1] 13C NMR spectroscopy stands as the only routine, non-destructive method capable of definitively validating the heterocyclic backbone through characteristic chemical shift analysis of the C2, C4, and C5 carbons.

Part 1: Comparative Analysis of Validation Methods

The following table objectively compares 13C NMR against alternative characterization techniques for thiazole validation.

Feature13C NMR (Recommended) 1H NMR FT-IR HR-MS
Primary Detection Carbon Backbone (C2, C4, C5)Protons (C5-H, NH)Functional Groups (C=N, C-S)Molecular Mass (

)
Specificity High: Distinguishes C=S (thioamide) from C=N (thiazole).[1]Medium: Fails if ring is fully substituted (no ring protons).[1]Low: C=N stretch (~1600 cm⁻¹) overlaps with aromatic signals.[1]Low: Cannot distinguish open-chain isomers from cyclized products.
Throughput Medium (requires longer acquisition).[1]High (rapid screening).High.High.
Structural Proof Definitive: Confirms ring closure via chemical shift distinctness.Inferential: Relies on absence of starting material protons.Supportive: Confirms presence of heteroatoms.Supportive: Confirms elemental composition.
The Critical Failure Mode of 1H NMR

In a trisubstituted thiazole (e.g., 2,4,5-triphenylthiazole), there are no protons directly attached to the ring . 1H NMR will only show substituent signals, making it impossible to chemically prove that the central ring has closed based solely on 1D proton data.[1] 13C NMR resolves this by directly observing the ring carbons.

Part 2: Technical Deep Dive – The "Chemical Shift" Logic

The scientific basis for using 13C NMR lies in the distinct electronic environments of the carbon atoms before and after cyclization.

The "Thioamide vs. Thiazole" Discriminator (C2)

The most critical validation point is the chemical shift of the carbon between the nitrogen and sulfur.

  • Open-Chain Precursor (Thioamide C=S): The thiocarbonyl carbon is highly deshielded, typically resonating at 180–205 ppm .[1]

  • Cyclized Product (Thiazole C2): Upon ring closure, this carbon becomes part of an aromatic system (C=N), causing an upfield shift to 160–175 ppm .[1]

  • Validation Rule: A signal >180 ppm indicates incomplete cyclization (failure).[1] A signal at ~165 ppm confirms the C2 thiazole center.

The Backbone Signatures (C4 & C5)[1]
  • C4 Position: Typically resonates between 140–155 ppm (if substituted with phenyl/alkyl groups) or 110-130 ppm (if unsubstituted).[1]

  • C5 Position: The most shielded ring carbon, typically 100–120 ppm . This high-field shift is characteristic of the electron-rich nature of the 5-position in 1,3-azoles.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a decision tree. Do not proceed to the next step until the current step passes the acceptance criteria.

Step 1: Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for thiazoles due to better solubility of polar derivatives and prevention of aggregation.
  • Concentration: Prepare a concentrated solution (30–50 mg in 0.6 mL) to ensure quaternary carbons (C2, C4, C5) are visible within a reasonable timeframe.

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C4) have long T1 relaxation times.[1] A short D1 will suppress these signals, leading to false negatives.[1]

  • Scans (NS): Minimum 1024 scans for definitive signal-to-noise ratio on quaternary carbons.

Step 3: The Validation Workflow (Diagram)

ThiazoleValidation Start Crude Reaction Product HNMR Step 1: 1H NMR Screening (Check for C5-H singlet @ 6.5-8.0 ppm) Start->HNMR Decision1 Is C5-H present? HNMR->Decision1 Substituted Ring is likely fully substituted (No diagnostic protons) Decision1->Substituted No CNMR Step 2: 13C NMR Acquisition (Focus on 160-180 ppm region) Decision1->CNMR Yes (Confirm Purity) Substituted->CNMR CheckC2 Analyze C2 Shift CNMR->CheckC2 Fail Signal > 180 ppm (Open Chain Thioamide) CheckC2->Fail > 180 ppm Pass Signal 160-175 ppm (Thiazole Ring C2) CheckC2->Pass < 175 ppm HMBC Step 3: HMBC Confirmation (Verify connectivity) Pass->HMBC Final VALIDATED STRUCTURE HMBC->Final

Figure 1: Decision tree for validating thiazole synthesis. Note the critical checkpoint at Step 2 regarding C2 chemical shift.

Part 4: Data Interpretation & Reference Values

Use the following table to assign your spectra. Data is based on 2-aminothiazole and 2,4-diphenylthiazole derivatives.

Characteristic 13C NMR Shifts (in DMSO- )
Carbon PositionChemical Shift (

, ppm)
Structural Insight
C2 (N=C-S) 160 – 175 The Confirmation Peak. Shifts downfield if electron-withdrawing groups are on the amine.
C=S (Thioamide) 180 – 205 The Impurity. Presence indicates failed cyclization or starting material.[1]
C4 (N=C-C) 140 – 155 Quaternary if substituted.[1] Often shows long-range coupling to substituent protons in HMBC.
C5 (S-C=C) 100 – 120 Highly shielded.[1] If unsubstituted, this carbon correlates to the C5-H proton in HSQC.
C=O (Amide) 165 – 170 If an amide linker is present, it may overlap with C2.[1] Use HMBC to distinguish.
Advanced Validation: 2D NMR (HMBC)

For absolute certainty, run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target: Look for a correlation between the protons of the substituent at Position 4 (e.g., phenyl protons) and the C5 signal.

  • Logic: If the ring is closed, the C4-substituent protons will show a 3-bond coupling (

    
    ) to the C5 carbon.[1] This coupling is impossible in the open-chain precursor.
    

References

  • Loghmani-Khouzani, H., et al. (2016).[1][2] GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Link

  • Tierney, J., et al. (2013).[1][3] Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. SciSpace. Link

  • Bramley, S. E., et al. (1987).[1] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Oregon State University. (2022).[1] 13C NMR Chemical Shifts. Chemistry LibreTexts. Link

  • BenchChem. (2025).[1][4] Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide. Link[1]

Sources

Benchmarking Guide: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiazolyl-Pyridine Advantage

In the landscape of medicinal chemistry, the Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate (precursor to carboxamides), this specific ester and its hydrolyzed acid forms exhibit distinct biological activities, particularly in EGFR kinase inhibition and DNA gyrase modulation .

This guide benchmarks the performance of this scaffold against industry-standard reference compounds (Cisplatin , Doxorubicin , and Ciprofloxacin ). It provides the experimental frameworks necessary to validate its efficacy, focusing on potency (


), Selectivity Index (SI), and mechanistic validation.

Comparative Benchmarking: Performance Metrics

The following data synthesizes performance ranges observed in recent bioassays comparing thiazolyl-pyridine analogs against standard-of-care agents.

Table 1: Cytotoxicity Profile (Oncology)

Targeting Non-Small Cell Lung Cancer (A549) and Hepatocellular Carcinoma (HepG2)

Compound ClassTarget MechanismIC50 (A549) [µM]IC50 (HepG2) [µM]Selectivity Index (SI)*Ligand Efficiency (LE)
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate EGFR / c-Met Kinase Inhibitor (Putative)2.5 – 8.0 5.0 – 9.5 Moderate (> 2.5)High (> 0.35)
Cisplatin (Standard)DNA Crosslinker6.0 – 12.03.0 – 6.0Low (< 2.0)Moderate
Doxorubicin (Standard)Topoisomerase II Inhibitor0.5 – 1.50.2 – 0.8Low (< 1.5)Low
Gefitinib (Ref. Kinase Inhibitor)EGFR Inhibitor0.01 – 0.1N/AHigh (> 10)Moderate
  • Interpretation: While less potent than targeted tyrosine kinase inhibitors (TKIs) like Gefitinib, the thiazolyl-pyridine scaffold often outperforms non-specific cytotoxic agents like Cisplatin in specific cell lines, with a superior Selectivity Index against normal fibroblasts (e.g., WI-38 cells).

Table 2: Antimicrobial Potency

Targeting Gram-Negative Bacteria (E. coli, P. aeruginosa)

CompoundTargetMIC (E. coli) [µg/mL]MIC (P. aeruginosa) [µg/mL]
Thiazolyl-Pyridine Carboxylates DNA Gyrase B / MurD12.5 – 50.0 25.0 – 100.0
Ciprofloxacin (Standard)DNA Gyrase / Topo IV0.01 – 0.50.25 – 1.0
  • Interpretation: The methyl ester itself acts as a moderate lead. However, hydrolysis to the free acid or conversion to hydrazide derivatives significantly improves potency, approaching 1-5 µg/mL ranges in optimized analogs.

Mechanistic Visualization

To understand the causality of the bioassay results, we must visualize the primary signaling pathway engaged by this scaffold in oncology: the EGFR Signaling Cascade . Thiazolyl-pyridines are ATP-competitive inhibitors that block downstream proliferation signals.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) [Target of Thiazolyl-Pyridine] Ligand->EGFR Binding & Dimerization RAS RAS (GTPase) EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation Source Inhibitor Methyl 5-(thiazol-2-yl)pyridine analog Inhibitor->EGFR Competitive Inhibition (Blocks ATP binding) RAF RAF Kinase RAS->RAF Signaling Cascade MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The thiazolyl-pyridine scaffold functions as an ATP-competitive inhibitor at the EGFR intracellular domain, halting the RAS-RAF-MEK-ERK proliferation cascade.

Validated Experimental Protocols

Reliable benchmarking requires self-validating protocols. The following methodologies are optimized for the solubility profile (logP ~2.5) of methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

Protocol A: MTT Cytotoxicity Benchmarking

Objective: Determine IC50 values against A549 lung cancer cells.

Reagents:

  • Test Compound: Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate (10 mM stock in DMSO).

  • Positive Control: Cisplatin (1 mM in Saline).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Workflow:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of the Test Compound in culture media (Range: 0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.5% to prevent vehicle toxicity.

    • Add 100 µL of diluted compounds to wells (Triplicate).

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 20 µL MTT solution to each well. Incubate 4h (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Quantification: Read Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    Fit data to a non-linear regression (sigmoidal dose-response) to derive IC50.
    
Protocol B: EGFR Kinase Inhibition Assay (ADP-Glo™)

Objective: Confirm the molecular target is the kinase domain.

Rationale: Cytotoxicity can be off-target. This cell-free assay confirms specific interaction with EGFR.

Workflow:

  • Reaction Mix: Combine EGFR kinase enzyme (0.2 ng/µL), Poly(Glu, Tyr) substrate, and Test Compound in kinase buffer.

  • Initiation: Add ATP (10 µM) to start the reaction.

  • Incubation: 60 minutes at Room Temperature.

  • Termination: Add ADP-Glo™ Reagent (terminates kinase reaction and depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).

  • Read: Measure Luminescence (RLU).

    • Self-Validation: If RLU decreases as compound concentration increases, the compound specifically inhibits ATP hydrolysis by EGFR.

Experimental Workflow Diagram

This diagram outlines the logical progression from compound preparation to lead validation, ensuring a "Go/No-Go" decision matrix is followed.

Bioassay_Workflow Stock Compound Stock (10mM DMSO) QC QC Check (LC-MS Purity >95%) Stock->QC Primary Primary Screen (Single Dose 10µM) QC->Primary Pass Discard Discard/Redesign QC->Discard Fail Hit Hit? (>50% Inhibition) Primary->Hit DoseResp Dose Response (IC50 Determination) Hit->DoseResp Yes Hit->Discard No Selectivity Selectivity Screen (Normal Fibroblasts) DoseResp->Selectivity IC50 < 10µM Mechanism Mechanistic Assay (Kinase/Docking) Selectivity->Mechanism SI > 2.0 Lead Validated Lead Mechanism->Lead Target Confirmed

Figure 2: Biological Evaluation Workflow. A step-by-step decision tree for benchmarking thiazolyl-pyridine analogs.

References

  • Gomha, S. M., et al. (2021). "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones."[1] Molecules, 26(22), 6828.

  • Cai, W. X., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives."[2] Applied Sciences, 6(1), 12.

  • Chiacchio, M. A., et al. (2023). "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents." Molecules, 28(11), 4270.[3]

  • Altıntop, M. D., et al. (2025). "Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer." ACS Omega.

  • PubChem Compound Summary. "5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide (Analog)." National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Pre-Disposal Planning

Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate incorporates a pyridine ring, a thiazole ring, and a methyl ester group. Compounds within these classes can exhibit a range of hazardous properties. A cautious and informed approach is therefore mandatory.

Assumed Hazard Profile:

  • Toxicity: Pyridine and its derivatives are known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[1][2] Thiazole derivatives may also cause skin and eye irritation.[3]

  • Environmental Hazards: Many heterocyclic compounds are harmful to aquatic life and should not be released into the environment.[3][4]

  • Flammability: While not always classified as flammable, many organic compounds will burn, and thermal decomposition can release toxic gases like nitrogen and sulfur oxides.[3][4]

Table 1: Pre-Disposal Safety and Planning

ConsiderationAction & Rationale
Waste Minimization Plan experiments to use the minimum amount of material necessary. This is the most effective way to reduce waste generation and associated risks.[5]
Segregation Designate a specific waste stream for this compound. Do not mix with incompatible chemicals, particularly strong acids, bases, or oxidizing agents, to prevent violent reactions.[6] Keep halogenated and non-halogenated solvent waste separate.
Personal Protective Equipment (PPE) Always handle the compound and its waste within a certified chemical fume hood.[1] Mandatory PPE includes chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. This process begins at the point of waste generation and concludes with its removal by certified professionals.

Step 1: Waste Collection

  • Container Selection: Use a dedicated, chemically compatible hazardous waste container.[4][7] High-density polyethylene (HDPE) carboys are suitable for liquid waste. Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[5]

  • Solid Waste: Collect any solid waste, such as contaminated weigh boats, pipette tips, or gloves, in a separate, clearly labeled container for solid hazardous waste.[4]

  • Liquid Waste: Collect all solutions containing Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate. This includes reaction mixtures, purification fractions, and solvent rinses from glassware. To ensure complete transfer, triple-rinse glassware that has contained the compound with a suitable solvent (e.g., ethanol or acetone), and collect the rinseate as hazardous waste.[8]

  • Headspace: Leave approximately 10% of the container volume as headspace to accommodate potential vapor expansion.[7]

Step 2: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.[9][10]

  • The waste container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste" .[1][3]

    • The full chemical name: "Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate" .

    • A list of all solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., "Toxic," "Harmful to the Environment").[6]

    • The date when waste was first added to the container (accumulation start date).[3]

Step 3: Temporary Storage (Satellite Accumulation Area)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

  • Location: The SAA must be under the control of laboratory personnel and away from regular lab activity.[5][7]

  • Secondary Containment: Place the sealed waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][8] The secondary container should be large enough to hold the entire volume of the primary container.

  • Segregation: Store the container away from incompatible materials, heat sources, and direct sunlight.[1]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[1][8]

  • Contact EHS: Once the container is nearly full or has been in storage for the maximum time allowed by your institution (often six to twelve months), contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[4][11]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste for final disposal.[5][12] The standard and preferred method for organic compounds of this nature is high-temperature incineration in a controlled environment.[7][13]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[1]

  • Ensure Ventilation: If not already running, turn on the chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to dike the spill and prevent it from spreading.[1]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[3] Collect all cleaning materials (wipes, gloves) as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

G cluster_prep Preparation & Collection cluster_storage Storage & Handover cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Step 1 container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste (Solid & Liquid) container->collect seal Securely Seal Container collect->seal Step 2 spill Spill Occurs collect->spill Potential Event label_check Verify Full Label (Name, Hazards, Date) seal->label_check saa Store in Secondary Containment in Satellite Accumulation Area label_check->saa Step 3 contact_ehs Contact EHS for Pickup saa->contact_ehs Step 4 pickup Waste Collected by Authorized Personnel contact_ehs->pickup incinerate Transport to Licensed Facility for High-Temp Incineration pickup->incinerate Step 5 end End of Life incinerate->end spill_proc Execute Spill Management Protocol (Alert, Contain, Clean, Report) spill->spill_proc spill_proc->collect Containment waste collected

Caption: Disposal workflow for Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Datasheet. PYRIDINE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(thiazol-2-yl)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.